Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZFVYRCHQNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne with a hydroxyl group and a benzoate moiety, offers multiple points for further functionalization. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and supported by spectroscopic data.
Synthesis of this compound
The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. In this case, the synthesis involves the reaction of an appropriate methyl 3-halobenzoate with propargyl alcohol.
Reaction Scheme
Figure 1. Sonogashira coupling for the synthesis of this compound.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful Sonogashira coupling.
-
Aryl Halide: Methyl 3-iodobenzoate is often preferred over methyl 3-bromobenzoate due to the higher reactivity of the carbon-iodine bond, which generally leads to milder reaction conditions and higher yields.
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard. The palladium catalyst is central to the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which enhances the reaction rate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 3-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine.
-
To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Figure 2. Post-synthesis purification workflow.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the hydroxyl group, and a triplet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the acetylenic carbons, the methylene carbon, and the methyl carbon of the ester. |
| FTIR (cm⁻¹) | A broad absorption band for the O-H stretch of the alcohol, a sharp peak for the C≡C triple bond stretch, a strong absorption for the C=O stretch of the ester, and characteristic peaks for the aromatic C-H and C=C bonds. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀O₃, MW: 190.19 g/mol )[1]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following proton (¹H) and carbon (¹³C) NMR spectral data would be expected (in CDCl₃):
-
¹H NMR:
-
Aromatic protons would appear in the range of δ 7.2-8.2 ppm.
-
The methyl ester protons (-OCH₃) would be a singlet around δ 3.9 ppm.
-
The methylene protons (-CH₂OH) would likely be a triplet around δ 4.5 ppm.
-
The hydroxyl proton (-OH) would be a broad singlet or a triplet, its chemical shift being concentration-dependent.
-
-
¹³C NMR:
-
The ester carbonyl carbon (C=O) would appear around δ 166 ppm.
-
Aromatic carbons would resonate in the δ 128-135 ppm region.
-
The two acetylenic carbons (C≡C) would be found in the δ 80-90 ppm range.
-
The methylene carbon (-CH₂OH) would be around δ 52 ppm.
-
The methyl ester carbon (-OCH₃) would be around δ 52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for this compound include:
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~2230 cm⁻¹ (sharp, medium): C≡C stretching of the internal alkyne.
-
~1720 cm⁻¹ (strong): C=O stretching of the ester.
-
~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching, respectively.
-
~1250 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀O₃ with a molecular weight of approximately 190.06299 g/mol .[1]
Conclusion
The synthesis of this compound via the Sonogashira coupling reaction is a reliable and efficient method. This guide has provided a detailed protocol, the rationale behind the experimental choices, and a comprehensive overview of the analytical techniques required for its thorough characterization. The provided spectroscopic data serve as a benchmark for researchers working with this versatile compound.
References
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- National Institutes of Health
-
- ResearchGate
-
- MDPI
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- ThalesNano
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- PubChem
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- ScienceDirect
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- ChemicalBook
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- Benchchem
-
- Organic Chemistry Portal
-
- Wikipedia
-
- PubMed
-
- ResearchGate
-
- Royal Society of Chemistry
-
- SciSpace
Sources
An In-depth Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a unique bifunctional organic molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a benzoate moiety, a common pharmacophore, and a propargyl alcohol group, which is amenable to a wide range of chemical transformations, most notably "click" chemistry. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications in research and development.
Compound Identification and Physicochemical Properties
This compound is identified by the CAS number 121114-45-2.[1] Its structure features a methyl benzoate group substituted at the meta position with a 3-hydroxyprop-1-ynyl chain.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.5,0!"]; C9 [label="C", pos="4.5,0.5!"]; O1 [label="O", pos="5.5,0.5!"]; H1 [label="H", pos="6,0!"]; C10 [label="C", pos="1.5,-1.5!"]; O2 [label="O", pos="2,-2!"]; O3 [label="O", pos="0.5,-1.5!"]; C11 [label="C", pos="2.5,-2.5!"]; H2 [label="H", pos="-1,0.5!"]; H3 [label="H", pos="-1,-1.5!"]; H4 [label="H", pos="1,-2!"]; H5 [label="H", pos="3,-0.5!"];
// Benzene ring with alternating bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituents C1 -- C7 [style=solid]; C3 -- C10 [style=solid]; C7 -- C8 [style=triple]; C8 -- C9 [style=solid]; C9 -- O1 [style=solid]; O1 -- H1 [style=solid]; C10 -- O2 [style=dashed]; C10 -- O3 [style=solid]; O3 -- C11 [style=solid];
// Hydrogens on the ring C2 -- H2 [style=solid]; C6 -- H3 [style=solid]; C5 -- H4 [style=solid]; C4 -- H5 [style=solid];
// Positioning C1 [pos="0,0!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="0.5,1.732!"]; C4 [pos="1.5,1.732!"]; C5 [pos="2,0.866!"]; C6 [pos="1,0!"]; }
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 121114-45-2 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CC=CC(=C1)C#CCO | [1] |
| Predicted XLogP3 | 1.9 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |
Proposed Synthesis Protocol: Sonogashira Coupling
The proposed synthesis involves the coupling of methyl 3-iodobenzoate with propargyl alcohol. Methyl 3-iodobenzoate is chosen as the aryl halide due to the higher reactivity of aryl iodides in the Sonogashira reaction's oxidative addition step compared to bromides or chlorides.
Figure 2: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodobenzoate (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (2.0 eq) as the base.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Structural Characterization: Predicted Spectral Data
As experimental spectral data is not publicly available, the following are predicted 1H and 13C NMR chemical shifts based on the structure and known values for similar compounds. These predictions are crucial for the characterization of the synthesized product.
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic CH | 7.4-8.2 (m, 4H) | 128.0-135.0 |
| -OCH₃ | ~3.9 (s, 3H) | ~52.5 |
| -CH₂OH | ~4.4 (s, 2H) | ~51.0 |
| -C≡C- | - | ~82.0, ~89.0 |
| C=O | - | ~166.0 |
| -OH | Variable (br s, 1H) | - |
Note: Predicted shifts are in ppm relative to TMS in CDCl₃. Actual shifts may vary.
Potential Applications in Drug Discovery and Organic Synthesis
The unique structure of this compound makes it a valuable intermediate for a variety of applications.
Building Block for Heterocyclic Synthesis
The propargyl alcohol moiety can be utilized in various cyclization reactions to form five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of substituted furans, pyrans, and other oxygen-containing heterocycles.
Linker in Medicinal Chemistry
The presence of two distinct functional groups allows this molecule to be used as a linker in the synthesis of more complex molecules. The benzoate ester can be hydrolyzed to a carboxylic acid for amide bond formation, while the alkyne and hydroxyl groups provide handles for further functionalization. This is particularly useful in the development of bifunctional molecules and PROTACs.
Precursor for Biologically Active Molecules
While the biological activity of this compound itself has not been reported, structurally related compounds have shown interesting properties. For example, various benzoate derivatives have been investigated for their antimicrobial and anticancer activities.[3][4] Furthermore, molecules containing the 1,2,3-triazole moiety, which can be readily synthesized from terminal alkynes via "click" chemistry, have demonstrated a broad range of biological activities, including antibacterial and antifungal properties.[5] Thus, this compound is a promising starting material for the synthesis of novel therapeutic agents.
Figure 3: Potential applications derived from the core structure.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted for detailed safety information.
Conclusion
This compound is a compound with significant potential for advanced applications in organic synthesis and medicinal chemistry. While detailed experimental data in the public domain is limited, its synthesis is feasible through well-established methods like the Sonogashira coupling. Its bifunctional nature opens up numerous possibilities for the creation of novel and complex molecular architectures, making it a valuable tool for researchers and drug development professionals.
References
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Kiseleva, M. A., Tatarin, S. V., Churakov, A. V., & Bezzubov, S. I. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449. [Link]
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PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Doyle Group, UCLA. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]
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Ismail, C., et al. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(13), 3991. [Link]
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A Technical Guide to the Solubility Profile of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound of interest for researchers, chemists, and drug development professionals. In the absence of extensive published empirical data, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We will dissect the molecule's structural components to forecast its behavior in various organic solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable data for applications ranging from reaction optimization and purification to formulation development. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.
Physicochemical Characterization of this compound
Understanding the solubility of a compound begins with a thorough characterization of its molecular structure and inherent physical properties. This compound is a multifunctional organic molecule featuring a benzene ring, a methyl ester, an alkyne linker, and a terminal primary alcohol.
The key physicochemical properties, computed by PubChem, are summarized below and form the basis for our solubility predictions.[1]
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₁H₁₀O₃ | Provides the elemental composition.[1] |
| Molecular Weight | 190.19 g/mol | Influences the energy required to overcome the crystal lattice.[1] |
| Polar Surface Area (PSA) | 46.5 Ų | Indicates the surface area occupied by polar atoms; a key predictor of polarity.[1] |
| XLogP3 | 1.9 | A measure of lipophilicity; a value < 5 suggests moderate water solubility.[1] |
| Hydrogen Bond Donor Count | 1 | The terminal hydroxyl (-OH) group can donate a hydrogen bond.[1] |
| Hydrogen Bond Acceptor Count | 3 | The two ester oxygens and the hydroxyl oxygen can accept hydrogen bonds.[1] |
These properties suggest a molecule of intermediate polarity. The presence of both a significant non-polar region (the benzene ring) and potent polar functional groups (ester and alcohol) indicates that its solubility will be highly dependent on the chosen solvent.
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For this compound, three primary forces are at play: hydrogen bonding, dipole-dipole interactions, and van der Waals (dispersion) forces.
-
Hydrogen Bonding: The terminal hydroxyl group is the most significant contributor to solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[4][5] The ester's carbonyl and ether oxygens also act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar methyl ester group creates a significant dipole moment, promoting solubility in polar solvents.
-
Van der Waals Forces: The aromatic ring and hydrocarbon portions of the molecule will interact favorably with non-polar and less polar solvents through weaker dispersion forces.
The diagram below illustrates the key functional regions of the molecule and their dominant intermolecular interactions.
Predicted Solubility in Common Organic Solvents
Based on this structural analysis, we can predict the compound's qualitative solubility across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent's ability to both donate and accept hydrogen bonds will strongly solvate the hydroxyl and ester groups, overcoming the non-polar influence of the benzene ring.[6] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Medium | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the ester and hydroxyl groups. Solubility may be slightly lower than in protic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents have moderate polarity. While unable to hydrogen bond effectively, their polarity can solvate the ester group. The overall solubility will be a balance between polar and non-polar interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Medium | Ethers are weak hydrogen bond acceptors. THF is more polar and will likely be a better solvent than diethyl ether. |
| Aromatic | Toluene, Benzene | Low | While the benzene ring will interact favorably via π-π stacking, these non-polar solvents cannot effectively solvate the highly polar hydroxyl and ester groups. |
| Aliphatic | Hexanes, Heptane | Insoluble | These are highly non-polar solvents, and the energy required to break the solute-solute interactions (especially hydrogen bonds) cannot be compensated by weak solute-solvent dispersion forces. |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for both rapid screening and precise quantitative measurement.
Protocol 3.1: Qualitative Solubility Screening (Shake-Flask Method)
This method provides a rapid assessment of solubility in a range of solvents and is ideal for initial screening.[3][7]
Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in selected solvents at ambient temperature. A common threshold defines solubility as >30 mg/mL.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, dichloromethane, toluene, hexane)
-
Small vials (2 mL) with screw caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound directly into a labeled vial.
-
Solvent Addition: Add 0.33 mL of the first test solvent to the vial. This creates a target concentration of ~30 mg/mL.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Insoluble: The solid remains largely undissolved, or a cloudy suspension persists.
-
Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
-
Record: Document the observation for each solvent.
Protocol 3.2: Quantitative Solubility Determination by HPLC-UV
This method provides an accurate, quantitative value of solubility (e.g., in mg/mL or M) by analyzing a saturated solution.
Causality: The aromatic ring in this compound serves as an excellent chromophore, making it easily detectable by a UV detector in an HPLC system. This ensures high sensitivity and accurate quantification.
Materials:
-
HPLC system with UV detector, autosampler, and column (e.g., C18)
-
Saturated solution of the compound in the solvent of interest
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
Procedure:
-
Calibration Curve Preparation: a. Prepare a stock solution of known concentration (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of at least five calibration standards of decreasing concentration. c. Inject each standard into the HPLC and record the peak area from the UV detector. d. Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).
-
Saturated Solution Preparation (Equilibrium Method): a. Add an excess amount of the solid compound to a vial containing the test solvent (ensure solid is visible after mixing). b. Seal the vial and agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[2] c. Allow the suspension to settle for 1-2 hours.
-
Sample Analysis: a. Carefully withdraw a sample from the clear supernatant of the saturated solution. b. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved micro-particulates. c. Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: a. Use the peak area of the sample and the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent.
Application of Solubility Data
The empirically determined solubility data for this compound is critical for several stages of research and development:
-
Synthetic Chemistry: Selection of an appropriate reaction solvent to ensure all reactants are in the solution phase.
-
Purification: Designing effective crystallization or chromatographic purification protocols. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.
-
Drug Development: For pharmaceutical applications, solubility in aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments.
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- (n.d.). solubility experimental methods.pptx. SlideShare.
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- (n.d.). Why the water solubility of alcohols decreases as the size of the alkyl group increases?. Quora.
- Clark, J. (n.d.). an introduction to alcohols. Chemguide.
- ENTECH Online. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.
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- Wikipedia. (n.d.).
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An In-depth Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate: Synthesis, Characteristics, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a distinct organic compound characterized by a benzene ring substituted with a methyl ester and a hydroxypropynyl group. While not extensively documented in mainstream chemical literature, its structure presents significant interest for medicinal chemistry and materials science. The presence of a terminal alkyne with a hydroxyl group offers a reactive handle for further chemical modifications, and the aromatic core provides a scaffold for designing molecules with specific biological or physical properties. This guide aims to provide a comprehensive overview of its synthesis, chemical properties, and potential avenues for research and development, drawing upon established chemical principles and analogous structures.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 121114-45-2 | |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Poorly soluble in water; soluble in organic solvents |
The Genesis of an Aryl Alkyne: A Look at Synthesis
The discovery and history of this compound are not well-documented in publicly available scientific literature. It is likely that this compound was first synthesized as part of a larger chemical library for screening purposes or as an intermediate in a more complex synthesis. The most probable and efficient method for its preparation is the Sonogashira coupling reaction .[2] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, a methyl 3-halobenzoate) to form a palladium(II) species.
-
Transmetalation: The terminal alkyne (propargyl alcohol) reacts with the copper(I) cocatalyst to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final product, regenerating the palladium(0) catalyst.
Experimental Protocol: A Proposed Synthesis
Materials:
-
Methyl 3-iodobenzoate (or 3-bromobenzoate)
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add methyl 3-iodobenzoate, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base and other water-soluble byproducts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Rationale for Experimental Choices:
-
Aryl Halide: Iodides are generally more reactive than bromides in Sonogashira couplings, allowing for milder reaction conditions.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the reaction.
-
Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended.
Potential in Drug Discovery and Development
While no specific biological activities have been reported for this compound, its structural motifs suggest several potential applications in medicinal chemistry.
A Scaffold for Bioactive Molecules
The arylpropynol moiety is a structural feature found in a number of biologically active compounds. The alkyne group can act as a rigid linker, and the hydroxyl group can participate in hydrogen bonding interactions with biological targets. The methyl benzoate portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with biological systems.
A Precursor for Heterocyclic Compounds
The propargyl alcohol functionality is a versatile precursor for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[3] For instance, it can undergo cyclization reactions to form furans, pyrans, or other oxygen-containing heterocycles.
Future Directions and Conclusion
This compound represents a simple yet intriguing molecule with untapped potential. Its straightforward synthesis via the Sonogashira coupling makes it an accessible building block for chemists. Future research should focus on:
-
Detailed Synthesis and Characterization: A thorough investigation and documentation of its synthesis and full characterization of its physical and chemical properties.
-
Biological Screening: Evaluation of its biological activity in various assays to identify potential therapeutic applications.
-
Derivative Synthesis: Utilization of its reactive functional groups to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
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PubChem. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Special Issue : Heterocyclic Compounds and Their Application in Therapy. [Link]
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A Technical Guide to Unlocking the Research Potential of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
This document provides a comprehensive exploration of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate (MHPB), a molecule poised at the intersection of synthetic versatility and untapped biological potential. For the discerning researcher, medicinal chemist, or drug development professional, MHPB is not merely a chemical compound; it is a scaffold rich with possibilities. Its structure, featuring a propargyl alcohol, a terminal alkyne, and a methyl benzoate moiety, offers three distinct points for chemical manipulation and biological interaction. This guide will deconstruct the molecule's core attributes, propose robust synthetic and derivatization strategies, and illuminate promising, data-driven avenues for future research in medicinal chemistry, chemical biology, and beyond.
Foundational Chemistry: Synthesis and Reactivity
Before exploring its applications, a mastery of MHPB's synthesis and inherent reactivity is paramount. The molecule's structure lends itself to well-established, high-yield synthetic routes, ensuring its accessibility for research purposes.
Core Synthesis via Sonogashira Coupling
The most direct and efficient method for constructing the MHPB scaffold is the Sonogashira cross-coupling reaction. This Nobel-winning methodology provides a powerful means of forming carbon-carbon bonds between sp-hybridized carbons (of a terminal alkyne) and sp²-hybridized carbons (of an aryl halide).[1][2] The logical precursors are Methyl 3-iodobenzoate and Propargyl alcohol .
The choice of a palladium catalyst and a copper(I) co-catalyst is critical for reaction efficiency.[1] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then engages in transmetalation with the palladium center.[1] An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as the solvent.
Sources
A Theoretical Chemist's Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the core principles and practical methodologies for elucidating the molecule's electronic structure, reactivity, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a self-validating system of protocols to predict key molecular attributes, thereby accelerating the rational design of novel therapeutics. This whitepaper serves as a roadmap for in-silico analysis, from fundamental geometry optimization to the prediction of complex chemical behaviors relevant to pharmaceutical sciences.
Introduction: The Rationale for a Computational Approach
This compound is a compelling molecule for theoretical investigation due to its unique combination of functional groups: a rigid alkynyl linker, a flexible hydroxyl group, and an aromatic benzoate moiety.[1] This structural arrangement presents a rich landscape for non-covalent interactions and diverse chemical reactivity, making it a person of interest in medicinal chemistry and materials science. A thorough understanding of its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for guiding synthetic modifications.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue for this exploration.[2] DFT allows for the precise calculation of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.[3] For a molecule like this compound, a computational approach can illuminate its conformational preferences, electronic landscape, and potential as a pharmacophore.
The methyl group, for instance, can significantly influence the molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties through various effects.[4] Understanding these influences from first principles is a key aspect of rational drug design.[5]
This guide will provide a step-by-step protocol for a comprehensive theoretical study of this compound, establishing a foundation for its future development and application.
Foundational Computational Methodology: A Self-Validating Workflow
The integrity of any theoretical study hinges on the judicious selection of computational methods. For a medium-sized organic molecule such as this compound, DFT strikes an optimal balance between accuracy and computational cost.[6] Our proposed workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.
The Choice of Density Functional and Basis Set: The "Why"
The selection of a density functional and basis set is a critical decision in any DFT calculation. For the structural and electronic properties of organic molecules, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated robust performance.[7] We recommend the B3LYP functional as a starting point, given its well-documented success in reproducing experimental properties for a wide range of organic systems.[3]
The basis set determines the mathematical representation of the atomic orbitals. A Pople-style basis set, such as 6-311G(d,p) , provides a good compromise between flexibility and computational expense. The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron density of the alkyne and carbonyl groups.
To ensure the trustworthiness of our calculations, it is advisable to benchmark the results against a higher-level functional, such as the range-separated hybrid ωB97X-D , which is adept at describing non-covalent interactions.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.
Step 1: Initial Structure Preparation
-
Obtain the 3D coordinates of this compound. The SMILES string COC(=O)C1=CC=CC(=C1)C#CCO can be used as a starting point.[1]
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311G(d,p)). This will locate the minimum energy conformation of the molecule.
-
The optimization should be carried out in the gas phase to understand the intrinsic properties of the isolated molecule. For studies in a biological context, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effects of a solvent.[6]
Step 3: Vibrational Frequency Analysis
-
Following geometry optimization, a vibrational frequency calculation must be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
Step 4: Electronic Structure Analysis
-
With the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.
-
This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
-
Calculate the electrostatic potential (ESP) to identify regions of positive and negative charge, which can indicate sites for electrophilic and nucleophilic attack.
Step 5: Spectroscopic Property Prediction
-
NMR Spectroscopy: Calculate the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts.[3] These can be compared with experimental data for validation.
-
UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum.[3]
Step 6: Conceptual DFT for Reactivity Insights
-
Utilize the principles of Conceptual DFT to calculate global and local reactivity descriptors.[5][8][9] These descriptors provide a quantitative measure of the molecule's reactivity and can be invaluable in drug design.[10]
Caption: A streamlined workflow for the theoretical analysis of this compound.
Predicted Molecular Properties: A Data-Driven Perspective
While a full computational study is beyond the scope of this guide, we can anticipate the key findings based on the proposed methodology. The results should be presented in a clear and comparative manner.
Optimized Geometry and Conformational Analysis
The geometry optimization will reveal the most stable three-dimensional arrangement of the molecule. Key parameters to analyze include:
-
Bond Lengths and Angles: Comparison with standard values for similar functional groups will validate the chosen level of theory.
-
Dihedral Angles: The torsional angles around the C-C single bonds will determine the overall conformation and steric profile of the molecule.
| Parameter | Expected Value Range | Significance |
| C≡C Bond Length | ~1.20 Å | Indicator of triple bond character |
| C=O Bond Length | ~1.22 Å | Reflects the carbonyl group's polarity |
| O-H Bond Length | ~0.96 Å | Important for hydrogen bonding potential |
| Dihedral Angle (Aryl-Alkyne) | Variable | Influences molecular shape and accessibility |
Electronic Properties and Reactivity
The electronic properties are at the heart of understanding the molecule's chemical behavior.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Electrostatic Potential (ESP) Map: This will visually identify the electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential) regions of the molecule.
Caption: Relationship between HOMO, LUMO, and the energy gap, a key determinant of reactivity.
Predicted Spectroscopic Signatures
The calculated spectra provide a direct link between theory and experiment.
-
Infrared (IR) Spectrum: The vibrational analysis will predict characteristic peaks. The C≡C stretch is expected to be a weak band around 2100-2260 cm⁻¹, while the O-H stretch will be a broader band.[11][12] The C=O stretch of the ester will be a strong absorption.
-
NMR Spectrum: The calculated chemical shifts for 1H and 13C nuclei will provide a theoretical fingerprint of the molecule. The alkynyl proton is expected to be shielded, appearing at a relatively high field.[11]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C≡C Stretch | 2100 - 2260 | Weak |
| C=O Stretch | 1700 - 1750 | Strong |
Applications in Drug Development: From Theory to Practice
The theoretical data generated through this workflow has direct applications in drug discovery and development.
-
Pharmacophore Modeling: The 3D structure and ESP map can be used to define a pharmacophore model, identifying the key features necessary for biological activity.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by changing substituents on the aromatic ring), researchers can predict how these changes will affect its electronic properties and reactivity, thus guiding synthetic efforts.[4]
-
Metabolic Stability Prediction: The calculated bond dissociation energies and reactivity descriptors can provide insights into the molecule's potential metabolic soft spots.
Conceptual DFT, in particular, has emerged as a valuable tool in modern drug discovery, aiding in the prediction of electronic properties and the enhancement of characteristics like binding affinity and selectivity.[5][8]
Conclusion: A Foundation for Future Discovery
This technical guide has laid out a robust and scientifically sound framework for the theoretical investigation of this compound. By following the proposed computational workflow, researchers can gain deep insights into the molecule's intrinsic properties, paving the way for its rational application in drug design and other fields. The integration of theoretical calculations into the research pipeline is no longer a niche specialty but a cornerstone of modern molecular science, enabling a more efficient and targeted approach to discovery.
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- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.
- Issues on DFT+U calculations of organic diradicals. RSC Publishing.
- Best‐Practice DFT Protocols for Basic Molecular Comput
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Conceptual Density Functional Theory and Its Application in the Chemical Domain. Apple Academic Press.
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- Methyl 3-(3-hydroxyprop-1-yn-1-yl)
- [Applic
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A Technical Guide to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and its Analogs: Synthesis, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a molecule of growing interest in medicinal chemistry. We will delve into its synthesis, predicted biological activities, and the structure-activity relationships (SAR) of its analogs, offering a comprehensive technical resource for researchers in drug discovery and development.
Introduction: The Promise of Arylalkynes
This compound belongs to the class of arylalkynes, which are characterized by a phenyl ring directly attached to a carbon-carbon triple bond. This structural motif is a versatile building block in organic synthesis and is found in numerous biologically active compounds. The presence of the propargyl alcohol group (a hydroxyl group on a three-carbon alkyne chain) and the methyl benzoate moiety provides multiple points for functionalization and interaction with biological targets. This unique combination of features makes this compound and its analogs intriguing candidates for therapeutic development.
Synthetic Strategies: Accessing the Core Scaffold
The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
The Sonogashira Coupling Approach
The general scheme for the synthesis involves the coupling of a methyl 3-halobenzoate (iodide or bromide) with propargyl alcohol. Aryl iodides are generally more reactive than aryl bromides.[1]
Diagram of the Synthetic Pathway:
Caption: Sonogashira coupling of methyl 3-iodobenzoate and propargyl alcohol.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating protocol for the synthesis of this compound, adapted from established Sonogashira coupling procedures.[1][2][3]
Materials:
-
Methyl 3-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF as the solvent.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.
Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential (Prospective Analysis)
While specific biological data for this compound is not yet extensively reported in the literature, we can infer its potential activities based on the known properties of its structural components and related analogs.
Potential as an Anticancer Agent
Derivatives of both methyl benzoate and propargyl alcohol have shown promise as anticancer agents. For instance, certain methyl benzoate and cinnamate analogs have been investigated as modulators of DNA methylation in hepatocellular carcinoma.[4] Additionally, propargyl alcohol-derived compounds have been explored for their cytotoxic effects.
Proposed Mechanism of Action: The planar aromatic ring of the benzoate moiety could intercalate with DNA, while the alkyne and hydroxyl groups could interact with active sites of enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Arylpropionic acid derivatives, which share the substituted phenyl ring feature, are known to possess antibacterial activity.[5][6] It is plausible that this compound and its analogs could exhibit similar properties.
Diagram of Potential Biological Interactions:
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A Technical Guide to the Biological Activity Screening of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: Methyl 3-(3-hydroxyprop-1-ynyl)benzoate derivatives. Given the nascent state of research on this specific chemical scaffold, this document outlines an exploratory screening cascade designed to identify potential therapeutic activities. The proposed workflow is grounded in established principles of drug discovery and draws parallels from structurally related molecules to inform the selection of screening assays.
Introduction: The Rationale for Screening
The compound this compound[1] and its derivatives represent a novel chemical space with unexplored biological potential. While direct biological data for this parent compound is limited in publicly available databases, the constituent moieties—a substituted benzene ring, an ester, and a propargyl alcohol—are present in numerous biologically active molecules. Derivatives of benzoate and propargyl alcohol have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities[2][3][4][5]. This structural precedent provides a strong rationale for undertaking a broad-based primary screening campaign to elucidate the therapeutic potential of this compound class.
This guide is intended for researchers in drug discovery and chemical biology. It provides a strategic approach to the synthesis of a focused compound library and a subsequent multi-pronged screening strategy to identify and validate initial biological activities.
Synthesis of a Focused Derivative Library
A critical first step is the generation of a library of derivatives with diverse substitutions to explore the structure-activity relationship (SAR). A plausible and versatile synthetic approach is the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
General Synthetic Workflow
The proposed synthesis involves the coupling of a protected propargyl alcohol with a variety of substituted methyl benzoates. Subsequent deprotection would yield the target derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Rationale for Derivative Selection
The initial library should include derivatives with a range of electronic and steric properties to probe the SAR. Substitutions on the benzoate ring could include:
-
Electron-donating groups (e.g., -OCH3, -CH3)
-
Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl, -F)[2]
-
Bulky groups (e.g., -tBu)
-
Additional hydrogen-bonding moieties (e.g., -OH, -NH2)
This diversity will provide initial insights into which physicochemical properties are crucial for any observed biological activity.
Tiered Biological Screening Cascade
An efficient screening strategy begins with broad, high-throughput in vitro assays to identify initial "hits." These hits can then be subjected to more detailed secondary and mechanistic studies. Based on the activities of related structural classes, we propose a parallel screening approach targeting cancer, inflammation, and microbial growth.
Caption: A tiered approach for the biological screening of the derivative library.
Anticancer Activity Screening
Many cytotoxic agents function by inducing apoptosis or inhibiting cell proliferation. A primary screen to assess general cytotoxicity against cancer cell lines is a logical starting point.[6]
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media until they reach ~80% confluency.[8]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the derivative compounds (e.g., from 0.1 to 100 µM) in culture medium. Add these solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each active compound.
Data Presentation:
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Derivative 1 | >100 | 85.2 | >100 |
| Derivative 2 | 12.5 | 25.1 | 18.9 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Anti-inflammatory Activity Screening
Non-steroidal anti-inflammatory drugs (NSAIDs) often act by stabilizing lysosomal membranes. The human red blood cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to screen for such activity.[9]
Primary Assay: Human Red Blood Cell (HRBC) Membrane Stabilization
This assay assesses the ability of a compound to prevent heat-induced hemolysis of red blood cells, which is analogous to the stabilization of lysosomal membranes.[9][10]
Protocol:
-
Blood Collection: Obtain fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline (0.85% NaCl).
-
HRBC Suspension: Prepare a 10% (v/v) suspension of the packed red blood cells in isosaline.
-
Reaction Mixture: In separate tubes, mix 1 mL of hypotonic saline (0.25% NaCl), 2 mL of phosphate buffer (0.15 M, pH 7.4), and 0.5 mL of the test compound solution (at various concentrations, e.g., 10-1000 µg/mL).
-
Incubation: Add 0.5 mL of the 10% HRBC suspension to each tube and incubate at 37°C for 30 minutes.
-
Heat-Induced Hemolysis: Induce hemolysis by incubating the tubes in a water bath at 56°C for 30 minutes.
-
Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.
-
Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization. Use diclofenac sodium as a positive control.
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis |
| Derivative 3 | 100 | 25.4 |
| 500 | 68.2 | |
| Diclofenac Sodium | 100 | 35.1 |
| 500 | 85.7 |
Antimicrobial Activity Screening
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] A primary screen to determine the minimum inhibitory concentration (MIC) is a standard first step.[12]
Primary Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[13][14]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Data Analysis: Record the MIC value for each compound against each microorganism. Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Data Presentation:
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Derivative 4 | 16 | >256 | 64 |
| Derivative 5 | >256 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial biological characterization of this compound derivatives. The proposed workflow, from targeted synthesis to a tiered screening cascade, provides a robust and efficient path to identify potential therapeutic leads. Any compounds demonstrating significant activity in these primary screens ("hits") should be resynthesized and retested to confirm their activity. Subsequent efforts should focus on secondary assays to elucidate the mechanism of action, such as apoptosis assays for anticancer hits, cyclooxygenase (COX) enzyme inhibition assays for anti-inflammatory hits, and time-kill studies to distinguish between bactericidal and bacteriostatic effects for antimicrobial hits. This systematic approach will pave the way for a deeper understanding of this novel chemical class and its potential role in future drug development.
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Al-Bayati, F. A. (2008). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Medicinal Plants Research, 2(8), 204-209. Available from: [Link]
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Weisenthal, L. M., & Lippman, M. E. (1985). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Treatment Reports, 69(6), 615–632. Available from: [Link]
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In vitro methods of screening of anticancer agents. (2016). SlideShare. Retrieved January 14, 2026, from [Link]
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Bhutani, I., & Singh, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. Available from: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]
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Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available from: [Link]
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Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169–173. Available from: [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
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Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. Retrieved January 14, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. Retrieved January 14, 2026, from [Link]
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Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 14, 2026, from [Link]
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In vitro antimicrobial screening: Significance and symbolism. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (2019). MDPI. Retrieved January 14, 2026, from [Link]
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis and anti-inflammatory activity of some novel 1,5 benzodiazepine derivatives. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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Novel Antibacterial Agents 2022. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Sonogashira Coupling of Methyl 3-iodobenzoate and Propargyl Alcohol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate via a Sonogashira cross-coupling reaction. The described methodology details the coupling of methyl 3-iodobenzoate with propargyl alcohol, a key transformation for the construction of functionalized aryl-alkyne scaffolds relevant to pharmaceutical and materials science research. This guide offers an in-depth explanation of the reaction mechanism, reagent roles, and experimental setup, designed for researchers, scientists, and professionals in drug development.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Discovered by Kenkichi Sonogashira in 1975, this reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1] Its broad functional group tolerance and operational simplicity have made it a cornerstone in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1]
This document outlines a specific application of this reaction: the synthesis of this compound. This molecule incorporates an aromatic ester and a primary alcohol tethered by an alkyne linker, making it a valuable building block for more complex molecular architectures. The protocol herein is designed to be robust and reproducible, providing clear, step-by-step instructions and explaining the critical parameters that ensure a successful outcome.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (methyl 3-iodobenzoate).
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
The amine base, typically triethylamine, serves a dual purpose: it acts as a proton scavenger to neutralize the hydrogen iodide formed during the reaction and can also serve as a solvent.[1]
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Materials and Methods
Reagent and Solvent Properties
A thorough understanding of the properties of all chemicals is critical for safe and effective execution of this protocol.
| Compound | Formula | M.W. ( g/mol ) | Form | m.p. (°C) | b.p. (°C) | Key Properties |
| Methyl 3-iodobenzoate | C₈H₇IO₂ | 262.04 | Solid | 46-50 | 277 | Aryl iodide, susceptible to light.[2][3] |
| Propargyl alcohol | C₃H₄O | 56.06 | Liquid | -51 to -48 | 114-115 | Simplest stable alcohol with an alkyne. Miscible with water and polar organic solvents. Flammable and toxic.[4][5][6] |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Yellow Powder | 260 (dec.) | N/A | Common Pd(II) precatalyst for cross-coupling reactions. Air-stable but should be handled with care.[7][8][9][10][11] |
| Copper(I) iodide | CuI | 190.45 | White Powder | 606 | 1290 (dec.) | Co-catalyst, sensitive to air and light, often appearing tan due to oxidation. Poorly soluble in water.[12][13][14][15][16] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid | -114.7 | 88.8 | Organic base with a strong fishy odor. Volatile and flammable.[17][18][19][20][21] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | -108.4 | 66 | Aprotic, moderately polar solvent. Can form explosive peroxides upon prolonged exposure to air.[22][23][24][25][26] |
Experimental Protocol
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-iodobenzoate (2.62 g, 10.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%) and copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).
-
The flask is sealed with a rubber septum and purged with an inert atmosphere (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Using syringes, add anhydrous tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 2.8 mL, 20.0 mmol, 2.0 equiv). Stir the mixture until all solids are dissolved.
-
Slowly add propargyl alcohol (0.64 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.
Reaction Execution:
-
Stir the reaction mixture at room temperature (approx. 25 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Discussion of Key Parameters
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[1] The Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The CuI is essential for the activation of the alkyne. While copper-free Sonogashira protocols exist, the classic copper-co-catalyzed system is often reliable for substrates like the ones used here.
-
Base: Triethylamine is a common and effective base for this reaction.[1] Its pKa is sufficient to deprotonate the terminal alkyne in the presence of the copper co-catalyst, driving the formation of the copper acetylide.
-
Solvent: THF is a suitable solvent as it dissolves both the polar and nonpolar reactants.[22] It is important to use anhydrous THF to avoid unwanted side reactions.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the Glaser-type homocoupling of propargyl alcohol, which is an oxidative process catalyzed by the copper species.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Propargyl alcohol is toxic and flammable; avoid inhalation and skin contact.
-
Triethylamine has a strong, unpleasant odor and is corrosive.
-
Tetrahydrofuran can form explosive peroxides. Use freshly opened bottles or test for peroxides if the solvent has been stored for an extended period.
Conclusion
The Sonogashira coupling protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of air and moisture, researchers can achieve high yields of the desired product. This methodology is broadly applicable for the synthesis of a variety of functionalized aryl-alkynes, which are valuable intermediates in numerous areas of chemical research and development.
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Tetrahydrofuran - Wikipedia. [Link]
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Triethylamine - Wikipedia. [Link]
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Exploring the Synthesis and Properties of Copper(I) Iodide . [Link]
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Copper(I) iodide - Bionity. [Link]
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Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties . (2024-03-30). [Link]
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Copper(I) iodide - Wikipedia. [Link]
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TRIETHYLAMINE | - atamankimya.com. [Link]
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Triethylamine - Sciencemadness Wiki. (2023-12-25). [Link]
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What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines . (2025-01-07). [Link]
-
Propargyl alcohol - Wikipedia. [Link]
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PROPARGYL ALCOHOL | Occupational Safety and Health Administration - OSHA. (2022-06-03). [Link]
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Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem - NIH. [Link]
-
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Bis(triphenylphosphine)palladium(II) dichloride | C36H30Cl2P2Pd | CID 84124 - PubChem. [Link]
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Methyl 3-iodobenzoate | C8H7IO2 | CID 69258 - PubChem - NIH. [Link]
-
methyl 3-iodobenzoate - Stenutz. [Link]
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Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed. [Link]
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Methyl 3-Iodobenzoate - Ab Enterprises. [Link]
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Na 2 S 2 O 4 -Promoted Radical Addition Reaction of Perfluoroalkyl Iodides with Allenes and the Pd(0) . [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
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High-Fidelity Purification of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate via Optimized Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a versatile synthetic intermediate possessing three distinct points of functionality: an ester, a terminal alkyne, and a primary alcohol. This structural arrangement makes it a valuable building block in the synthesis of complex pharmaceutical agents and novel materials. However, its purification is often complicated by the presence of closely-related impurities from its synthesis, such as starting materials or homocoupled byproducts. The compound's moderate polarity, driven by the hydroxyl group, necessitates a carefully optimized chromatographic method to achieve high purity. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. We detail the entire workflow, from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the pure compound, emphasizing the scientific rationale behind each step to ensure reproducibility and scalability.
Principle of Chromatographic Separation
The successful purification of the target molecule hinges on the principles of normal-phase adsorption chromatography.[1] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[2] The separation is governed by the differential partitioning of the components of the crude mixture between these two phases.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol groups (Si-OH).[3]
-
Analyte Interactions: The key to separation lies in the functional groups of our target molecule, this compound. The primary alcohol (-CH₂OH) is the most polar functional group and will form strong hydrogen bonds with the silica gel's silanol groups. The ester carbonyl and the alkyne's π-system will have weaker polar interactions. The aromatic ring and hydrocarbon backbone are non-polar.
-
Elution Mechanism: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), flows through the column.[4] The more polar ethyl acetate competes with the analyte for the binding sites on the silica gel.[5] By carefully tuning the polarity of the mobile phase, we can selectively weaken the interaction of our target compound, allowing it to move down the column and separate from impurities that have different polarities and thus different affinities for the stationary phase. Less polar impurities will elute first, followed by our target compound, while more polar impurities will be retained longer on the column.
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound
-
Silica Gel, flash grade (e.g., 230-400 mesh)
-
n-Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
TLC Plates, silica gel coated with F₂₅₄ UV indicator
-
Cotton or Glass Wool
-
Sand, washed
Equipment:
-
Glass chromatography column with stopcock
-
TLC developing chamber and spotting capillaries
-
UV lamp (254 nm)
-
Rotary Evaporator (Rotovap) with vacuum source and water bath[6][7]
-
Collection vessels (test tubes or flasks)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
Part A: Method Development via Thin-Layer Chromatography (TLC)
Rationale: Before committing a large quantity of crude material to a preparative column, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[2] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.3-0.4.[5] An Rf in this range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate effectively without requiring excessive solvent volumes.
Protocol 1: TLC Analysis
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of a pre-mixed solvent system (e.g., 3:1 Hexane:EtOAc) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Close the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a few drops of a volatile solvent like DCM or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate (a pencil line drawn ~1 cm from the bottom). The spot should be small and concentrated to maximize resolution.[8]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to migrate up the plate. Do not allow the solvent to run all the way to the top edge.[9]
-
Visualize: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm); the aromatic ring in the compound will appear as a dark spot. Circle the spots with a pencil.
-
Calculate Rf Value: The Rf is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]
-
Optimize: Adjust the solvent system polarity to achieve the target Rf of ~0.3-0.4 for the product spot.
-
If Rf is too high (>0.5), decrease the mobile phase polarity (increase the proportion of hexane).
-
If Rf is too low (<0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate).
-
Data Presentation: Example TLC Method Development
| Solvent System (Hexane:EtOAc) | Rf of Non-Polar Impurity (e.g., Homocoupled Dimer) | Rf of Target Product | Rf of Polar Impurity (e.g., Starting Alcohol) | Observations |
| 4:1 (v/v) | 0.65 | 0.45 | 0.10 | Product Rf is slightly high. Separation is good. |
| 3:1 (v/v) | 0.55 | 0.35 | 0.07 | Optimal. Product Rf is ideal for column elution. [5] |
| 2:1 (v/v) | 0.70 | 0.58 | 0.15 | All compounds move too quickly, leading to poor separation. |
Part B: Preparative Flash Column Chromatography Protocol
Rationale: Flash chromatography utilizes positive pressure (air or nitrogen) to accelerate the flow of the mobile phase through the column, significantly reducing purification time compared to traditional gravity chromatography.[11][12] A properly packed column is critical for achieving high resolution. The "dry loading" method described here is particularly effective for moderately polar compounds, as it ensures the sample is introduced to the column in a very narrow, concentrated band, preventing peak broadening.[13]
Protocol 2: Column Purification
-
Column Preparation:
-
Secure an appropriately sized glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[14] Add a ~1 cm layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude sample.[1]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[14] Open the stopcock to drain some solvent, helping the silica to settle.
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the mobile phase, never letting the solvent level drop below the top layer of sand.
-
-
Dry Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 g) to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~5 cm/minute is a good starting point).[12]
-
Begin collecting the eluent in a series of numbered test tubes or flasks.
-
Systematically monitor the separation by spotting every few fractions onto a TLC plate and developing it. This allows for real-time tracking of the compounds as they elute from the column.
-
Part C: Post-Chromatography Workflow
Protocol 3: Isolation and Analysis
-
Fraction Analysis: Develop the TLC plates from the collected fractions. Visualize under UV light to identify which fractions contain the pure target compound (i.e., single spots with an Rf matching the target).
-
Combine and Concentrate: Combine all fractions that contain the pure product into a single round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.[15] The reduced pressure allows the solvent to be evaporated at a low temperature (e.g., 30-40 °C water bath), which is ideal for preventing degradation of heat-sensitive compounds.[7][16]
-
Final Purity Assessment: After evaporation, the pure compound will remain as an oil or solid. Confirm its identity and assess its final purity using analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Safety and Waste Disposal
-
Handling Chemicals: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Avoid inhaling silica dust during column packing.[17][18]
-
Solvent Safety: Hexane, ethyl acetate, and DCM are flammable and should be kept away from ignition sources.
-
Waste Disposal: Contaminated silica gel should be considered hazardous waste and disposed of according to institutional guidelines.[19][20] Collect all organic solvent waste in appropriately labeled containers.
References
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Unlocking Potential: A Guide to the Medicinal Chemistry Applications of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
For Immediate Release
[CITY, STATE, January 14, 2026] – While the landscape of medicinal chemistry is vast and ever-evolving, a comprehensive review of scientific literature and patent databases reveals a notable absence of documented applications for Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. This guide serves to provide researchers, scientists, and drug development professionals with the foundational chemical knowledge of this compound and to explore its hypothetical potential as a versatile building block in the synthesis of novel therapeutic agents, based on the reactivity of its constituent functional groups.
Introduction: The Structural Promise of this compound
This compound is a small organic molecule characterized by a benzene ring substituted with a methyl ester and a hydroxypropynyl group.[1] Its structure presents three key functional groups for chemical modification: a terminal alkyne, a primary alcohol, and an aromatic methyl ester. This trifunctional nature theoretically positions it as an attractive starting material or intermediate for the synthesis of a diverse array of more complex molecules with potential biological activity.
Chemical and Physical Properties[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 121114-45-2[1] |
| SMILES | COC(=O)C1=CC=CC(=C1)C#CCO |
| LogP | 1.9 |
Hypothetical Applications in Medicinal Chemistry: A Forward Look
While no specific applications for this compound have been reported, its structural motifs suggest several potential avenues for exploration in drug discovery. The following sections outline theoretical applications based on established chemical principles.
Scaffold for Heterocyclic Synthesis
The propargyl alcohol moiety (a hydroxyl group adjacent to a triple bond) is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.
-
Rationale: The alkyne can undergo cyclization reactions with various binucleophilic reagents to form heterocycles. For example, reaction with hydrazines could yield pyrazoles, with hydroxylamine could form isoxazoles, and with amidines could lead to pyrimidines. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing an additional handle for modification or a key interaction point with biological targets.
Component for "Click Chemistry" and Bioorthogonal Ligation
The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]
-
Potential Protocol:
-
Functionalization: The hydroxyl group of this compound could be modified, for instance, by conversion to an azide or another reactive group.
-
Ligation: The alkyne could then be "clicked" onto a biomolecule (e.g., a protein or a nucleic acid) that has been functionalized with an azide group. This would enable its use as a molecular probe to study biological systems.
-
Building Block for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The phenylpropynol scaffold could be elaborated to generate such structures.
-
Hypothetical Workflow:
-
Core Synthesis: Utilize the alkyne for Sonogashira coupling with a halogenated heterocycle, a common strategy in kinase inhibitor synthesis.
-
Functional Group Interconversion: Modify the hydroxyl and ester groups to introduce functionalities that can interact with other regions of the ATP-binding pocket, such as the solvent-exposed region or the DFG motif.
-
Synthesis Protocol: Preparation of this compound
While specific literature on the synthesis of this exact molecule is sparse, a general and reliable method for its preparation would involve a Sonogashira coupling reaction.
General Procedure via Sonogashira Coupling:
This protocol is a standard method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
-
Reaction Setup: To a solution of methyl 3-iodobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add propargyl alcohol (1.2 equivalents).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.1 equivalents).
-
Base: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrogen halide formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
This compound, while currently underrepresented in medicinal chemistry literature, possesses a combination of functional groups that make it a molecule of high synthetic potential. The protocols and applications outlined in this guide are based on established chemical principles and are intended to inspire further investigation into the utility of this compound. Researchers are encouraged to explore its reactivity to generate novel molecular entities for evaluation in various therapeutic areas. The true value of this compound will only be realized through its synthesis and application in drug discovery programs.
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MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
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Introduction: Navigating the Synthesis of a Bifunctional Linker Molecule
An Application Note for the Synthesis of Ester Derivatives of 3-(3-hydroxyprop-1-ynyl)benzoic Acid
3-(3-hydroxyprop-1-ynyl)benzoic acid is a valuable bifunctional molecule in chemical synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its rigid alkynyl spacer coupled with two distinct functional termini—a carboxylic acid and a primary alcohol—makes it an ideal building block for constructing complex molecular architectures. However, the presence of both an acidic site (the carboxylic acid) and a nucleophilic site (the alcohol) within the same molecule presents a significant challenge for selective chemical modification.
Direct esterification of the carboxylic acid group is complicated by the potential for competitive side reactions, most notably intermolecular self-esterification, which can lead to the formation of oligomers or polymers.[2] This unwanted reactivity compromises yield and complicates the purification of the desired product. Therefore, a robust and chemoselective strategy is required to ensure that the esterification occurs exclusively at the carboxylic acid moiety.
This application note details a reliable, three-stage protocol for the esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid. The strategy hinges on the temporary protection of the reactive hydroxyl group, followed by a mild and efficient esterification of the carboxylic acid, and concluding with the clean removal of the protecting group. This approach provides a clear and scalable pathway to the desired ester products, ensuring high yields and purity.
Strategic Overview: The Imperative of a Protection-Deprotection Strategy
To achieve selective esterification, a protecting group strategy is the most rigorous and dependable approach.[3] A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a chemical transformation at another site on the molecule.[4] For the primary alcohol in our substrate, a silyl ether is an ideal choice due to its ease of installation, stability under the planned esterification conditions, and selective removal under mild conditions that do not affect the newly formed ester bond.[5]
Specifically, the tert-butyldimethylsilyl (TBS) group is selected for its excellent stability and straightforward deprotection using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6] The overall synthetic workflow is therefore designed as a three-stage sequence, as illustrated below.
Caption: A workflow diagram of the three-stage protocol.
Recommended Protocols: A Step-by-Step Guide
This section provides detailed experimental procedures for each stage of the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents are critical for the success of stages 1 and 2.
Stage 1: Protection of the Primary Alcohol
This step masks the hydroxyl group as a TBS ether, preventing it from participating in the subsequent esterification reaction.
Protocol:
-
To a solution of 3-(3-hydroxyprop-1-ynyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 3-(3-(tert-butyldimethylsilyloxy)prop-1-ynyl)benzoic acid, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Stage 2: Steglich Esterification of the Carboxylic Acid
With the hydroxyl group protected, the carboxylic acid can be cleanly converted to the desired ester using a mild, carbodiimide-mediated coupling reaction known as the Steglich esterification.[7][8] This method is highly efficient and proceeds at room temperature, making it ideal for substrates with sensitive functional groups.[9][10]
Caption: The catalytic cycle of the Steglich esterification.
Protocol:
-
Dissolve the TBS-protected acid from Stage 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.
-
Add the desired alcohol (e.g., ethanol, 1.5 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) as a solid in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[7]
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to remove any remaining impurities.
Stage 3: Deprotection of the TBS Ether
The final step is the selective removal of the TBS protecting group to reveal the primary alcohol, yielding the final target molecule.
Protocol:
-
Dissolve the purified ester from Stage 2 (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to yield the pure ester of 3-(3-hydroxyprop-1-ynyl)benzoic acid.
Summary of Reaction Parameters
The following table provides a summary of the key parameters for each stage of the protocol.
| Stage | Key Reagents | Stoichiometry (eq) | Solvent | Temp. (°C) | Time (h) |
| 1. Protection | 3-(3-hydroxy...)benzoic acid | 1.0 | Anhydrous DCM | 0 to RT | 4 - 6 |
| Imidazole | 2.5 | ||||
| TBSCl | 1.2 | ||||
| 2. Esterification | TBS-Protected Acid | 1.0 | Anhydrous DCM | 0 to RT | 12 - 18 |
| Alcohol (R-OH) | 1.5 | ||||
| DCC | 1.1 | ||||
| DMAP | 0.1 | ||||
| 3. Deprotection | Protected Ester | 1.0 | THF | RT | 1 - 2 |
| TBAF (1.0 M in THF) | 1.5 |
Conclusion
The bifunctional nature of 3-(3-hydroxyprop-1-ynyl)benzoic acid requires a strategic approach to achieve selective esterification. The three-stage protocol presented here, involving protection, Steglich esterification, and deprotection, provides a reliable and high-yielding pathway to the desired products. By temporarily masking the reactive hydroxyl group, the carboxylic acid can be cleanly and efficiently converted to its corresponding ester under mild conditions. This methodology avoids common side reactions like polymerization and offers a scalable and reproducible procedure for researchers in drug development and materials science.
References
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
-
Butt, M. S., et al. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Jasiński, M., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]
-
Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
-
Fitzjarrald, M. P., & Pongdee, R. (2007). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
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Lumen Learning. (n.d.). 15.2 Use of protecting groups | Organic Chemistry II. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Jilla Lavanya, et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)... [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
-
Gangan, V. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols... [Link]
-
Sharma, G., et al. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a valuable building block in pharmaceutical and materials science research. The synthesis is centered around the robust and versatile Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and practical, field-proven insights.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a terminal alkyne with a protected hydroxyl group and a benzoate ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as the most efficient and widely adopted method for the formation of the key C(sp²)-C(sp) bond in the target molecule.[1][2][3]
The selection of the Sonogashira coupling for large-scale synthesis is predicated on its typically mild reaction conditions, high functional group tolerance, and generally high yields.[1][4] However, transitioning this reaction to an industrial scale necessitates careful consideration of catalyst loading, solvent selection, base choice, and robust safety protocols to mitigate potential hazards.[5][6]
Reaction Pathway Diagram
The overall synthetic strategy is depicted below, showcasing the Sonogashira coupling of an appropriate methyl 3-halobenzoate with propargyl alcohol.
Caption: General scheme for the Sonogashira coupling to synthesize the target molecule.
Mechanistic Considerations and Rationale for Protocol Design
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues on a large scale.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Key Considerations for Large-Scale Synthesis:
-
Choice of Halide: Aryl iodides are generally more reactive than bromides, allowing for milder reaction conditions and lower catalyst loadings.[1] However, aryl bromides are often more cost-effective for large-scale production. The protocol provided will focus on methyl 3-iodobenzoate for optimal reactivity, but adaptation for the corresponding bromide is discussed.
-
Catalyst System: A combination of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, typically copper(I) iodide (CuI), is standard.[4] For large-scale applications, minimizing catalyst loading is crucial for economic viability and to simplify purification by reducing residual metal content.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[1] The choice of base can influence reaction rate and side product formation.
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions, such as the Glaser coupling of the alkyne.[8] Tetrahydrofuran (THF) or toluene are common choices.
-
Safety: Sonogashira reactions can be exothermic, and this must be carefully managed on a large scale.[5][6] Additionally, the potential for alkyne polymerization, especially at elevated temperatures, poses a safety risk.[5]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 100-200 g of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry setup, with strict adherence to all safety precautions.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount | Notes |
| Methyl 3-iodobenzoate | 262.04 | 1.0 | 262 g | Ensure high purity. |
| Propargyl alcohol | 56.06 | 1.2 | 67.3 g (60 mL) | Freshly distilled if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.005 (0.5 mol%) | 5.78 g | Handle under inert atmosphere. |
| Copper(I) iodide (CuI) | 190.45 | 0.01 (1.0 mol%) | 1.90 g | Use high-purity grade. |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 303.6 g (418 mL) | Anhydrous grade, freshly distilled over CaH₂. |
| Tetrahydrofuran (THF) | 72.11 | - | 2.5 L | Anhydrous, deoxygenated. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Set up a multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermocouple, and a septum for reagent addition.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Charging the Reactor:
-
To the reactor, charge methyl 3-iodobenzoate (262 g, 1.0 mol), copper(I) iodide (1.90 g, 0.01 mol), and anhydrous THF (1.5 L).
-
Begin stirring to form a suspension.
-
-
Degassing:
-
Sparge the mixture with a subsurface stream of dry nitrogen for 30-45 minutes to ensure the removal of dissolved oxygen.
-
-
Reagent Addition:
-
Via cannula or addition funnel, add anhydrous triethylamine (418 mL, 3.0 mol) followed by propargyl alcohol (60 mL, 1.2 mol).
-
A slight exotherm may be observed.
-
-
Catalyst Addition and Reaction:
-
Add the tetrakis(triphenylphosphine)palladium(0) (5.78 g, 0.005 mol) to the stirred suspension.
-
Heat the reaction mixture to an internal temperature of 40-45 °C using the reactor jacket.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (consumption of the starting aryl iodide), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (1 L).
-
Transfer the mixture to a large separatory funnel. Add ethyl acetate (1 L) and separate the layers.
-
Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
Column Chromatography: For high purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, for large-scale purification, recrystallization can be more practical. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate/hexanes) and allowed to cool slowly to induce crystallization.
-
-
Product Isolation and Characterization:
-
Collect the purified product by filtration (if recrystallized) and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 190.19 g/mol .[9]
-
Process Safety and Optimization
Safety Considerations
| Hazard | Mitigation Strategy |
| Exothermicity | The Sonogashira reaction can be exothermic.[5][6] Use a jacketed reactor for precise temperature control. Add reagents, especially the catalyst, in a controlled manner. Have a cooling bath on standby. |
| Alkyne Dimerization/Polymerization | The presence of copper can promote the homocoupling (Glaser coupling) of alkynes.[1] This is often exothermic.[5] Maintain strict anaerobic conditions and avoid excessive temperatures. Copper-free Sonogashira protocols can be considered as an alternative. |
| Catalyst Handling | Palladium catalysts, particularly Pd(0) complexes, can be air-sensitive. Handle them under an inert atmosphere (nitrogen or argon). |
| Solvent/Reagent Hazards | THF can form explosive peroxides. Use freshly opened, inhibitor-stabilized solvent. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. |
Optimization Strategies
-
Alternative Halide: If using methyl 3-bromobenzoate, higher temperatures (e.g., 60-80 °C) and potentially a more active palladium catalyst or ligand system (e.g., using bulky, electron-rich phosphine ligands) may be required for efficient conversion.[10]
-
Catalyst Scavenging: After the reaction, residual palladium and copper must be removed, especially for pharmaceutical applications. This can be achieved using metal scavengers, such as functionalized silica gels or activated carbon, before final purification.[7]
-
Copper-Free Conditions: To avoid issues with alkyne homocoupling and simplify purification, copper-free Sonogashira protocols can be employed.[11] These typically require more active palladium catalysts and different base/solvent systems.
-
Aqueous Conditions: For greener and potentially safer processes, Sonogashira couplings in aqueous media using surfactants have been developed and could be explored for this synthesis.[12]
Analytical Quality Control
| Method | Purpose | Typical Observations |
| TLC | Rapid monitoring of reaction progress. | Mobile Phase: 30% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm). The product should have a distinct Rf value compared to the starting aryl halide. |
| HPLC | Quantitative analysis of reaction conversion and product purity. | A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can be used. Purity is determined by peak area percentage. |
| ¹H NMR | Structural confirmation of the final product. | Expect characteristic peaks for the aromatic protons, the methyl ester protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Expect signals for the quaternary alkyne carbons, the ester carbonyl, and the aromatic carbons. |
| MS (ESI/GC-MS) | Confirmation of the molecular weight. | The mass spectrum should show a parent ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ or [M+Na]⁺). |
| ICP-MS | Quantification of residual palladium and copper in the final product. | Crucial for pharmaceutical applications to ensure metal content is below regulatory limits (e.g., as per ICH Q3D guidelines). |
References
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Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, and Convenient Procedure for the G-Alkynylation of Aldehydes and Ketones. Journal of the American Chemical Society, 123(39), 9687–9688. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. Available at: [Link]
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G. W. Kabalka, M.-L. Yao, S. Borella. (2006). A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with carbon- and heteroatom-centered nucleophiles. Journal of the American Chemical Society, 128(35), 11320-11321. Available at: [Link]
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Kiseleva, M. A., Tatarin, S. V., Churakov, A. V., & Bezzubov, S. I. (2020). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2020(2), M1128. Available at: [Link]
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Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391–393. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4112348, Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. Retrieved January 14, 2026 from [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Palma, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 363-372. Available at: [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
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Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(10), 2154-2173. Available at: [Link]
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Zhan, Z.-P., Yu, J.-L., Cui, Y.-Y., Yang, R.-F., Yang, W.-Z., & Li, J.-P. (2006). A General and Efficient FeCl3-Catalyzed Substitution Reaction of Propargylic Alcohols with Carbon- and Heteroatom-Centered Nucleophiles. The Journal of Organic Chemistry, 71(21), 8298–8301. Available at: [Link]
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Application Notes & Protocols: Derivatization of the Hydroxyl Group in Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Document ID: AN-2026-01-14-MHBA
Version: 1.0
Introduction: Strategic Modification of a Bifunctional Building Block
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a valuable synthetic intermediate possessing three key functional groups: a secondary propargylic alcohol, a terminal alkyne, and a methyl ester on an aromatic ring. The hydroxyl group is often a site for strategic modification to alter the molecule's physical properties, modulate its reactivity in subsequent steps, or introduce new functionalities. This propargylic alcohol moiety is particularly noteworthy; the proximity of the electron-rich triple bond can influence the reactivity of the hydroxyl group and its adjacent carbon.[1][2]
This guide provides a comprehensive overview of established and robust methods for the derivatization of the secondary hydroxyl group in this compound. We will delve into the mechanistic rationale behind common derivatization strategies including etherification, esterification, and silylation. For each method, detailed, field-tested protocols are provided to enable researchers in synthetic chemistry and drug development to reliably modify this versatile building block.
Core Derivatization Strategies: A Mechanistic Overview
The choice of derivatization strategy depends on the desired stability of the resulting product and its intended downstream application. The three most common approaches involve converting the alcohol into an ether, an ester, or a silyl ether.[3][4][5]
Caption: Key derivatization pathways for the hydroxyl group.
Ether Formation: Creating Robust Linkages
Converting the hydroxyl group to an ether provides a chemically stable linkage resistant to a wide range of reagents, including mild acids, bases, and many oxidizing and reducing agents.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method proceeding via an SN2 mechanism.[6][7][8] The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the alkoxide of a secondary alcohol.[6][8] Its use ensures complete deprotonation without competing nucleophilic attack.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the cation of the alkoxide but do not protonate the highly reactive alkoxide, maximizing its nucleophilicity.[6][8]
-
Alkylating Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the best electrophiles for this SN2 reaction, as they are unhindered.[6][7] Propargyl bromide can also be used as an electrophile.[9]
Caption: Workflow for Williamson Ether Synthesis.
Protocol 3.1: Williamson Ether Synthesis of Methyl 3-(3-methoxyprop-1-ynyl)benzoate
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Methyl 3-(3-hydroxy...)benzoate | 190.19 | 1.00 g | 5.26 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.25 g | 6.31 | 1.2 |
| Iodomethane | 141.94 | 0.40 mL | 6.31 | 1.2 |
| Anhydrous THF | - | 25 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 5.26 mmol).
-
Dissolve the substrate in anhydrous THF (25 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.25 g, 6.31 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add iodomethane (0.40 mL, 6.31 mmol, 1.2 equiv) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the disappearance of starting material by TLC.
-
Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the desired ether.
Ester Formation: Introducing Carbonyl Functionality
Esterification is a versatile method for derivatizing the hydroxyl group, often used to install protecting groups or to create prodrugs in medicinal chemistry.
Acylation with an Acyl Chloride
This is a rapid and often high-yielding method where the alcohol reacts with a reactive acyl chloride in the presence of a non-nucleophilic base.[3][10][11][12][13]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly electrophilic and react readily with alcohols.[11]
-
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is essential to neutralize the HCl byproduct generated during the reaction, driving it to completion.[14]
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is inert and effectively dissolves both the substrate and reagents.
Protocol 4.1: Acetylation using Acetyl Chloride
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Methyl 3-(3-hydroxy...)benzoate | 190.19 | 1.00 g | 5.26 | 1.0 |
| Triethylamine | 101.19 | 1.10 mL | 7.89 | 1.5 |
| Acetyl Chloride | 78.50 | 0.45 mL | 6.31 | 1.2 |
| Anhydrous DCM | - | 25 mL | - | - |
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.00 g, 5.26 mmol) in anhydrous DCM (25 mL).
-
Add triethylamine (1.10 mL, 7.89 mmol, 1.5 equiv).
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (0.45 mL, 6.31 mmol, 1.2 equiv) dropwise. A white precipitate of triethylammonium chloride will form.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (20 mL) and wash with water (20 mL), 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Steglich Esterification
For more sensitive substrates or when coupling with a carboxylic acid directly, the Steglich esterification is an exceptionally mild and effective method.[15][16] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[17][18]
Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species, which is then readily attacked by the alcohol to form the ester.[15][16] This catalytic cycle avoids harsh conditions and suppresses side reactions.[17]
Caption: Catalytic cycle of the Steglich Esterification.
Silyl Ether Formation: Versatile Protecting Groups
Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, tunable stability, and generally mild cleavage conditions.[19] For a secondary alcohol, the tert-butyldimethylsilyl (TBDMS or TBS) group offers a good balance of stability and ease of removal.[20][21]
Causality Behind Experimental Choices:
-
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a widely used reagent. Its steric bulk provides selectivity for less hindered alcohols.[19]
-
Catalyst/Base: Imidazole is the classic choice, serving as both a base and a catalyst.[20] It reacts with TBDMSCl to form a highly reactive silyl-imidazolium intermediate.
-
Solvent: Anhydrous DMF is the standard solvent, as it effectively dissolves the reagents and facilitates the reaction.[19][20]
Protocol 5.1: TBDMS Protection of the Hydroxyl Group
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Methyl 3-(3-hydroxy...)benzoate | 190.19 | 1.00 g | 5.26 | 1.0 |
| Imidazole | 68.08 | 0.72 g | 10.52 | 2.0 |
| TBDMSCl | 150.73 | 0.95 g | 6.31 | 1.2 |
| Anhydrous DMF | - | 15 mL | - | - |
Step-by-Step Methodology:
-
To a dry flask, add this compound (1.00 g, 5.26 mmol) and imidazole (0.72 g, 10.52 mmol, 2.0 equiv).
-
Add anhydrous DMF (15 mL) and stir until all solids dissolve.
-
Add TBDMSCl (0.95 g, 6.31 mmol, 1.2 equiv) in one portion.
-
Stir the reaction at room temperature for 4-8 hours. Monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., 2-10% Ethyl Acetate in Hexanes) to afford the pure TBDMS ether.
Alternative Derivatization: Oxidation to a Ketone
In some synthetic routes, the desired transformation is the oxidation of the secondary alcohol to a ketone. The Swern oxidation is a premier choice for this, as it operates under very mild, metal-free conditions and has a broad functional group tolerance, leaving the alkyne and ester moieties untouched.[22][23][24]
Mechanism Rationale: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride.[23] This forms a highly reactive chlorosulfonium salt. The alcohol adds to this salt, and subsequent deprotonation by a hindered base (triethylamine) generates a sulfur ylide, which collapses via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[23]
Protocol 6.1: Swern Oxidation to Methyl 3-(3-oxoprop-1-ynyl)benzoate
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| Oxalyl Chloride | 126.93 | 0.55 mL | 6.31 | 1.2 |
| Anhydrous DMSO | 78.13 | 0.90 mL | 12.62 | 2.4 |
| Anhydrous DCM | - | 30 mL | - | - |
| Methyl 3-(3-hydroxy...)benzoate | 190.19 | 1.00 g | 5.26 | 1.0 |
| Triethylamine | 101.19 | 3.67 mL | 26.30 | 5.0 |
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM (20 mL) and oxalyl chloride (0.55 mL, 6.31 mmol). Cool to -78 °C (dry ice/acetone bath).
-
In a separate vial, dissolve anhydrous DMSO (0.90 mL, 12.62 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve this compound (1.00 g, 5.26 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (3.67 mL, 26.30 mmol) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Add water (20 mL) to quench the reaction. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the propargyl ketone. Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the malodorous dimethyl sulfide byproduct.[23]
Summary and Conclusion
The derivatization of the hydroxyl group in this compound can be achieved through several high-yielding and reliable methods. The choice of reaction—etherification, esterification, silylation, or oxidation—should be guided by the specific requirements of the overall synthetic strategy, particularly the desired stability and functionality of the resulting molecule. The protocols outlined in this application note provide robust starting points for researchers to successfully modify this versatile chemical building block. Each protocol has been designed with an emphasis on mechanistic understanding, ensuring that researchers can troubleshoot and adapt these procedures as needed for their specific applications.
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Neises, B.; Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Rawsource. (2025). How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]
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Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40. [Link]
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Pellati, F., & Govi, M. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-19. [Link]
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ResearchGate. (2018). Solvent-free regioselective silylations committing secondary alcohols. [Link]
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Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]
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NIH Public Access. (2009). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. [Link]
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NIH National Library of Medicine. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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use of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate as a building block in organic synthesis
An In-Depth Guide to the Synthetic Applications of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Introduction: Unveiling a Versatile Trifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. This compound emerges as a particularly valuable synthon, distinguished by its unique arrangement of three distinct functional groups within a compact, rigid framework. The molecule features a terminal alkyne, a primary propargylic alcohol, and a methyl ester on a central benzene ring. This trifunctional nature provides synthetic chemists with orthogonal chemical handles, enabling a diverse array of transformations for applications in medicinal chemistry, materials science, and natural product synthesis.
The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling. The primary hydroxyl group can be readily oxidized, protected, or transformed into a leaving group, facilitating further derivatization or participation in cyclization reactions. Finally, the methyl ester offers a classic site for modification through hydrolysis, amidation, or reduction. This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging the full synthetic potential of this versatile reagent.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 121114-45-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1] |
| SMILES | COC(=O)C1=CC=CC(=C1)C#CCO | [1] |
Application 1: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is exceptionally valuable for constructing conjugated systems found in pharmaceuticals, organic materials, and natural products.[3] this compound is an ideal substrate for this transformation, allowing for the direct attachment of diverse aromatic or vinylic moieties to the alkyne terminus.
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other involving a copper(I) co-catalyst.[3][4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X). The terminal alkyne, activated by copper, then undergoes transmetalation with the Pd(II)-R complex. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
While the copper co-catalyst enhances reaction rates under mild conditions, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[5] For sensitive substrates, copper-free Sonogashira protocols have been developed, which often require more specialized ligands or harsher conditions but offer a cleaner reaction profile.[5][6]
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Protocol: Coupling with 4-Iodoanisole
This protocol describes a representative Sonogashira coupling reaction.
Materials
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| This compound | 190.19 | 190 mg (1.0 mmol) | 1.0 |
| 4-Iodoanisole | 234.04 | 257 mg (1.1 mmol) | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg (0.03 mmol) | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11 mg (0.06 mmol) | 0.06 |
| Triethylamine (TEA) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Using syringes, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Application 2: Intramolecular Cyclization for Heterocycle Synthesis
The propargyl alcohol moiety, either directly or after conversion to an ether, is a powerful precursor for constructing heterocyclic rings through intramolecular cyclization. This strategy is particularly effective for synthesizing valuable scaffolds like chromenes and furans.[7] Although the direct cyclization of this compound is less common, a two-step sequence involving etherification followed by a ring-closing reaction showcases its potential in advanced synthetic routes.[7]
Synthetic Strategy: A Pathway to Chromene Derivatives
A plausible route to a chromene core involves an initial O-alkylation of a phenolic precursor with propargyl bromide, followed by a thermal or metal-catalyzed cyclization.[7] While our starting material is not a phenol, a similar intramolecular reaction can be envisioned where the alkyne attacks an electrophilic position on the ring, often facilitated by a catalyst.
Caption: A conceptual two-step pathway to heterocyclic systems.
Protocol: Saponification of the Ester Group
A common preliminary step before more complex transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This unmasks a new functional handle for amide bond formation or other modifications.
Materials
| Reagent | MW ( g/mol ) | Amount | Notes |
| This compound | 190.19 | 190 mg (1.0 mmol) | Starting Material |
| Lithium Hydroxide (LiOH) | 23.95 | 48 mg (2.0 mmol) | Base |
| THF / Water | - | 8 mL / 2 mL | Solvent System |
| Hydrochloric Acid (1M HCl) | - | ~2.5 mL | For acidification |
Procedure
-
Dissolution: Dissolve this compound (190 mg, 1.0 mmol) in a mixture of THF (8 mL) and water (2 mL) in a round-bottom flask.
-
Hydrolysis: Add LiOH (48 mg, 2.0 mmol) and stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.
-
Isolation: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude 3-(3-hydroxyprop-1-ynyl)benzoic acid, which can often be used without further purification.
Application 3: Orthogonal Functional Group Transformations
The true power of this compound lies in the ability to selectively manipulate one functional group while preserving the others. This orthogonality is key to building molecular complexity efficiently.
Sources
- 1. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | 121114-45-2 [chemicalbook.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Functionalized Polyacetylenes via Rhodium-Catalyzed Polymerization of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Abstract
Substituted polyacetylenes are a class of conjugated polymers renowned for their unique photoelectric properties, high gas permeability, and potential for forming stable helical structures.[1] The incorporation of specific functional groups into the monomer side chains allows for the precise tuning of polymer properties and opens avenues for post-polymerization modification, crucial for applications in advanced materials, drug delivery, and biomaterial surface engineering.[2][3] This guide provides a comprehensive, field-tested protocol for the synthesis of a functionalized polyacetylene from the monomer Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. We detail a robust rhodium-catalyzed polymerization methodology, which is particularly effective for monosubstituted acetylenes and demonstrates high tolerance for functional groups like hydroxyls and esters.[1][4] This document provides the underlying chemical rationale, a detailed step-by-step protocol from monomer handling to polymer characterization, and expert insights for troubleshooting.
Introduction: Rationale and Strategic Approach
The target monomer, this compound[5], is a strategic choice for creating functional polymers. Its structure incorporates three key features:
-
A Polymerizable Alkyne Group: The terminal alkyne is the site of polymerization, forming the conjugated polyacetylene backbone.
-
A Hydroxyl (-OH) Group: This nucleophilic group provides a reactive handle for subsequent "grafting-to" modifications, such as attaching biomolecules or initiating ring-opening polymerizations.[3] It can also promote inter/intramolecular hydrogen bonding, influencing the polymer's secondary structure and solubility.
-
A Methyl Ester (-COOCH₃) Group: This group enhances solubility in common organic solvents and can be hydrolyzed to a carboxylic acid for further functionalization.
Our strategy employs the [Rh(nbd)Cl]₂ catalyst in the presence of an amine co-catalyst, a system known for its high activity and functional group tolerance.[4]
Reaction Mechanism and Experimental Workflow
The polymerization proceeds via a coordination-insertion pathway. The dimeric Rh(I) precursor reacts with the co-catalyst to form a monomeric active species. The acetylene monomer then coordinates to the rhodium center, followed by insertion into the Rh-carbon bond, extending the polymer chain.
Diagram 1: Polymerization Reaction Scheme
Caption: Rhodium-catalyzed polymerization of the functional monomer.
Diagram 2: Overall Experimental Workflow
Caption: Step-by-step workflow from reagent preparation to polymer analysis.
Materials and Equipment
| Chemicals & Reagents | Grade | Supplier Example | Notes |
| This compound | >97% | Commercially Available | Must be dry before use. |
| [Rh(nbd)Cl]₂ (or [Rh(cod)Cl]₂) | Catalyst Grade | Sigma-Aldrich, Strem | Store under inert gas. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system or distill from Na/benzophenone. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For precipitation. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For GPC analysis. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
| Nitrogen or Argon Gas | High Purity (99.998%) | Airgas | For maintaining inert atmosphere. |
| Equipment | Description |
| Schlenk Line or Glovebox | For inert atmosphere operations. |
| Schlenk Flasks | Reaction vessels. |
| Magnetic Stirrer & Hot Plate | For reaction control. |
| Syringes and Needles | For liquid transfers under inert atmosphere. |
| Glass Funnel & Filter Paper | For polymer isolation. |
| Vacuum Oven | For drying the final product. |
| Analytical Balance | For accurate weighing of reagents. |
| NMR Spectrometer | For structural characterization. |
| Gel Permeation Chromatography (GPC) | For molecular weight and PDI determination. |
| FT-IR Spectrometer | For functional group analysis. |
| Thermogravimetric Analyzer (TGA) | For thermal stability analysis. |
Detailed Experimental Protocol
4.1. Reagent Preparation (Pre-Polymerization)
-
Monomer Drying: Dry the this compound monomer under high vacuum for at least 4 hours to remove any residual water.
-
Solvent & Amine Purification: Ensure THF and Triethylamine are strictly anhydrous. Using freshly purified solvents is critical for controlling the polymerization.
-
Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the rhodium catalyst in anhydrous THF (e.g., 10 mM) for accurate dispensing.
4.2. Polymerization Procedure
This protocol is based on a target monomer-to-catalyst ratio ([M]/[C]) of 100:1, aiming for a moderate molecular weight polymer. This ratio can be adjusted to target different molecular weights.
| Parameter | Value | Notes |
| Monomer | 190.2 mg (1.0 mmol) | |
| [Rh(nbd)Cl]₂ | 4.6 mg (0.01 mmol) | For [M]/[C] = 100 |
| Triethylamine (TEA) | 2.0 mg (0.02 mmol) | [Rh]/[TEA] = 1:2 |
| Anhydrous THF | 5.0 mL | Results in a 0.2 M monomer solution. |
| Temperature | 30 °C | |
| Reaction Time | 18 hours | Can be monitored by TLC or ¹H NMR. |
Step-by-Step Method:
-
Setup: Place a flame-dried 25 mL Schlenk flask containing a magnetic stir bar under inert atmosphere (N₂ or Ar).
-
Monomer Addition: Add this compound (190.2 mg, 1.0 mmol) to the flask.
-
Solvent Addition: Using a gas-tight syringe, add 4.0 mL of anhydrous THF to the flask and stir until the monomer is fully dissolved.
-
Co-catalyst Addition: Add triethylamine (2.8 µL, 0.02 mmol) to the monomer solution.
-
Catalyst Preparation: In a separate vial under inert atmosphere, dissolve [Rh(nbd)Cl]₂ (4.6 mg, 0.01 mmol) in 1.0 mL of anhydrous THF. The solution should turn a clear, yellowish color.
-
Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst solution using a syringe. An immediate color change (e.g., to a darker red or brown) often indicates the start of polymerization.
-
Polymerization: Place the sealed flask in a pre-heated oil bath at 30 °C. Let the reaction proceed with stirring for 18 hours. The solution will likely become more viscous as the polymer forms.
-
Termination & Isolation: a. After 18 hours, remove the flask from the oil bath and expose the solution to air to quench the catalyst. b. Slowly pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring methanol. c. A fibrous or powdery precipitate of the polymer should form immediately.[4] d. Continue stirring for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the polymer by vacuum filtration. b. Wash the collected solid thoroughly with fresh methanol (3 x 30 mL) to remove any unreacted monomer and catalyst residue. c. Dry the polymer in a vacuum oven at 40 °C overnight until a constant weight is achieved. The final product should be a pale yellow to light brown solid.[7]
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm polymer structure | Broadening of peaks compared to the monomer. Disappearance of the acetylenic proton signal. Appearance of a new broad signal for the vinylic protons on the polymer backbone (~5.8-6.5 ppm). Aromatic and side-chain protons will remain but will be broader. |
| FT-IR | Functional group analysis | Disappearance of the ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) from the monomer. Persistence of the O-H stretch (~3400 cm⁻¹), C=O ester stretch (~1720 cm⁻¹), and C=C backbone stretch (~1600 cm⁻¹). |
| GPC (in THF or DCM) | Determine Mₙ, Mₙ, and PDI | A unimodal distribution. For a controlled polymerization, expect PDI < 1.5. Mₙ will depend on the [M]/[C] ratio, conversion, and reaction time (e.g., 10,000-50,000 g/mol is a typical range). |
| TGA | Assess thermal stability | Determination of the decomposition temperature (Tₔ). Substituted polyacetylenes often show good thermal stability up to 200-300 °C. |
Troubleshooting and Expert Insights
-
Low Yield: This is often due to impurities. Ensure all reagents, especially the solvent and amine, are scrupulously dry. Water and oxygen can deactivate the rhodium catalyst.
-
High PDI (> 1.8): This indicates poor control over the polymerization. This can be caused by slow initiation or chain transfer/termination reactions. Ensure rapid injection and efficient stirring of the catalyst solution. Consider lowering the reaction temperature.
-
Bimodal GPC Trace: This may suggest a second, uncontrolled polymerization mechanism is active or that the catalyst is degrading over time. Re-purify all reagents and ensure the inert atmosphere is maintained throughout the reaction.
-
Insoluble Polymer: If the polymer is insoluble in common solvents (THF, Chloroform, Toluene), the molecular weight may be excessively high. Reduce the reaction time or increase the catalyst loading (lower the [M]/[C] ratio).
Safety Precautions
-
Rhodium Compounds: Handle rhodium catalysts in a fume hood. They are expensive and potentially toxic. Avoid inhalation of dust and skin contact.
-
Solvents: THF is flammable and can form explosive peroxides. Always use from a fresh still or an inhibitor-free bottle from a solvent purification system. Work in a well-ventilated fume hood.
-
Triethylamine: Corrosive and has a strong odor. Handle with appropriate gloves and eye protection in a fume hood.
-
Inert Atmosphere: Schlenk line manipulations require proper training to avoid glassware failure under vacuum or pressure.
References
-
Polymerization of substituted acetylenes and features of the formed polymers. RSC Publishing.
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.
-
Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical Polymers. Kyoto University Research Information Repository.
-
Preparation and Catalytic Function of Substituted Polyacetylenes Coordinated to Palladium Nanoclusters. Kyoto University Research Information Repository.
-
Polymerization of Substituted Acetylenes Using Well-Defined Rhodium Complex Catalyst. Amanote Research.
-
Stereoregular Polymerization of Alkyl Propiolate Catalyzed by Rh Complex. SpringerLink.
-
How Are Functional Groups Used In Polymers?. YouTube.
-
Surface Functionalities of Polymers for Biomaterial Applications. PMC - NIH.
-
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. PubChem.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 | CID 4112348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide (methyl 3-iodobenzoate) and a terminal alkyne (propargyl alcohol). The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a suitable base.
The general reaction scheme is as follows:
Methyl 3-iodobenzoate + Propargyl alcohol → this compound
While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact the yield and purity of the final product. This guide will walk you through a detailed experimental protocol and provide a comprehensive troubleshooting section to address potential issues.
Experimental Protocol: Sonogashira Coupling
This protocol is a robust starting point for the synthesis. Note that optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 3-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 3-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine (2.0 eq). Stir the mixture until all solids have dissolved.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material, even after several hours. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue in Sonogashira couplings and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]
-
Cause: The Pd(0) active species can be sensitive to air and moisture.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in-situ reduction, which can sometimes be inefficient.
-
Solution:
-
Use a fresh batch of palladium catalyst stored under an inert atmosphere.
-
Ensure your reaction is conducted under strictly anaerobic and anhydrous conditions. Degassing the solvents and using an inert gas atmosphere is critical.[1]
-
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Sub-optimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, especially if you are using a less reactive aryl bromide instead of an iodide.
-
Solution: While aryl iodides often react at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. For less reactive aryl halides, temperatures up to 100 °C may be necessary.[1][2]
-
Formation of Side Products
Q2: I'm observing a significant amount of a side product that I suspect is the homocoupling product of propargyl alcohol (Glaser coupling). How can I minimize this?
A2: The formation of alkyne homocoupling products is a classic side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[1]
-
Strictly Anaerobic Conditions:
-
Cause: Oxygen promotes the oxidative homocoupling of the alkyne.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas, and that all solvents are properly degassed.
-
-
Copper-Free Conditions:
-
Cause: The copper co-catalyst is directly involved in the mechanism of Glaser coupling.
-
Solution: Consider a copper-free Sonogashira protocol. These reactions may require different ligands or reaction conditions to proceed efficiently but are excellent for eliminating homocoupling.[1]
-
Reaction Stalls or Turns Black
Q3: My reaction started well, but then it stalled and the solution turned black. What happened?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[1]
-
Catalyst Decomposition:
-
Cause: This can be triggered by impurities, an inappropriate choice of solvent, or an incorrect reaction temperature. Some solvents, like THF, have been anecdotally reported to sometimes promote the formation of palladium black.[1][2]
-
Solution:
-
Use high-purity reagents and solvents.
-
If using THF, ensure it is anhydrous and of high quality. Alternatively, consider switching to a different solvent like DMF or toluene.[1]
-
Ensure the reaction temperature is appropriate and stable.
-
-
Data Summary for Optimization
The following tables provide a summary of key parameters that can be adjusted to optimize the reaction yield.
| Parameter | Recommendation | Rationale |
| Aryl Halide | I > OTf > Br > Cl | This is the general reactivity trend for Sonogashira couplings. Aryl iodides are the most reactive.[1] |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for less reactive substrates. |
| Copper(I) Iodide | 2-10 mol% | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Triethylamine, Diisopropylamine | An amine base is required to deprotonate the alkyne.[1] |
| Solvent | THF, DMF, Toluene | The solvent must dissolve all components of the reaction.[1] |
| Temperature | Room temp to 100 °C | Aryl iodides can often be coupled at room temperature, while less reactive halides may require heating.[1] |
Visualizing the Process
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow
A systematic approach is key to diagnosing and solving issues with your synthesis.
Caption: A workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q: Can I use methyl 3-bromobenzoate instead of the iodide?
A: Yes, but you will likely need to adjust the reaction conditions. Aryl bromides are less reactive than aryl iodides.[1] You will probably need to increase the reaction temperature (e.g., to 80-100 °C) and may benefit from using a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition step.
Q: Is it necessary to use a copper co-catalyst?
A: While the traditional Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed.[1] These are particularly useful if you are having issues with alkyne homocoupling. Copper-free reactions often require specific ligands and may have different optimal conditions.
Q: What is the role of the triethylamine (TEA)?
A: Triethylamine serves two main purposes: it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide species, and it also serves as a scavenger for the hydrogen iodide that is formed during the reaction, preventing it from creating an acidic environment that could lead to side reactions.[1]
Q: How do I know when the reaction is complete?
A: The most reliable way to monitor the reaction is by thin-layer chromatography (TLC). Spot the reaction mixture alongside your starting materials (methyl 3-iodobenzoate and propargyl alcohol). The reaction is complete when the spot corresponding to the limiting reagent (typically the aryl iodide) has disappeared and a new, more non-polar spot corresponding to the product is prominent.
References
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
Sources
troubleshooting Sonogashira coupling for Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Topic: Troubleshooting the Synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] Its application in synthesizing aryl alkynes, such as this compound, is of significant interest in medicinal chemistry and materials science. This reaction, typically catalyzed by a combination of palladium and copper complexes, is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]
However, like any sophisticated catalytic process, the Sonogashira coupling is sensitive to a variety of parameters. Seemingly minor variations in reagent quality, atmospheric conditions, or catalyst integrity can lead to failed reactions, low yields, or the formation of undesired byproducts. This guide provides a structured, in-depth approach to troubleshooting the synthesis of this compound, moving from foundational principles to specific, actionable solutions for common experimental issues.
Core Principles: The Sonogashira Catalytic Cycle
Understanding the underlying mechanism is critical for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[4][5] Issues in either cycle can halt the entire process.
-
The Palladium Cycle: The primary cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Methyl 3-iodobenzoate or Methyl 3-bromobenzoate) to form a Pd(II) complex.[6]
-
Transmetalation: The alkyne group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination: The final C-C bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.[6]
-
-
The Copper Cycle: Activates the alkyne partner.
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the terminal alkyne (propargyl alcohol).
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.[1] This is the species that engages in transmetalation with the palladium center.
-
Caption: Fig. 2: Troubleshooting Decision Tree
Problem 1: Low to no yield, with starting materials largely unconsumed.
This is the most common failure mode and typically points to an issue with one of the catalytic cycles.
-
Possible Cause A: Inactive or Deactivated Catalyst
-
The "Why": The active palladium species is Pd(0). Many common precatalysts, like PdCl₂(PPh₃)₂, are Pd(II) and must be reduced in situ. [1]More importantly, the Pd(0) catalyst and its phosphine ligands are highly sensitive to oxygen. [7]Exposure to air can lead to oxidation and the formation of inactive palladium black, effectively killing the reaction before it starts. [8]Similarly, the copper(I) iodide co-catalyst can oxidize to inactive copper(II) species.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use a recently purchased bottle of the palladium catalyst or one that has been stored carefully under an inert atmosphere. A good Pd(PPh₃)₄ catalyst should be a bright yellow crystalline solid. A tan or dark-colored powder may be partially decomposed. Copper(I) iodide should be off-white; if it is green or brown, it has likely oxidized and should not be used.
-
Ensure a Rigorously Inert Atmosphere: This is non-negotiable. All solvents and liquid reagents (especially the amine base) must be thoroughly degassed before use. The "freeze-pump-thaw" method (see Protocol 2) is the gold standard. Assembling the reaction under a positive pressure of high-purity argon or nitrogen is essential. [7][9] 3. Check Ligand Integrity: If you are using phosphine ligands, ensure they have not been oxidized. Triphenylphosphine should be a clean, white crystalline solid.
-
-
-
Possible Cause B: Insufficiently Active Base or Halide
-
The "Why": If the base is not strong enough or is of poor quality, it will not deprotonate the alkyne efficiently, stalling the copper cycle. [10]If the aryl halide is not reactive enough for the chosen conditions (e.g., using an aryl bromide at room temperature with a standard catalyst), the oxidative addition step (the rate-determining step for less reactive halides) will be too slow. [11] * Troubleshooting Steps:
-
Purify the Base: Use a freshly opened bottle of the amine base or, ideally, distill it over a suitable drying agent (e.g., KOH) immediately before use.
-
Increase Reaction Temperature: If using methyl 3-bromobenzoate, gently warming the reaction to 40-60 °C can significantly increase the rate of oxidative addition. Monitor the reaction closely by TLC to avoid decomposition.
-
Switch to a More Reactive Halide: If possible, switch from the aryl bromide to the more reactive methyl 3-iodobenzoate. This often provides a dramatic improvement in yield.
-
-
Problem 2: Formation of a significant byproduct identified as the alkyne homodimer (1,4-dihydroxybut-2-yne).
This side reaction, known as Glaser or Glaser-Hay coupling, is the most common cause of byproduct formation in copper-catalyzed Sonogashira reactions. [1][11]
-
The "Why": In the presence of oxygen, the copper(I) acetylide intermediate can undergo oxidative dimerization to form a di-yne. [12]This consumes two equivalents of your valuable alkyne and the copper catalyst, preventing them from participating in the desired cross-coupling reaction.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the first and most important step. Any trace of oxygen will promote this side reaction. Re-evaluate your degassing procedure and ensure all glassware is properly dried and purged. Maintain a slight positive pressure of inert gas throughout the entire reaction. [7] 2. Consider a Copper-Free Protocol: If rigorous exclusion of oxygen does not solve the problem, the most effective solution is to switch to a copper-free variant of the reaction. [13][14]This eliminates the root cause of the side reaction. A typical copper-free system might involve a palladium catalyst, a phosphine ligand, and a strong amine base (like pyrrolidine or piperidine) in a solvent like THF or DMF. [1] 3. Slow Addition of Alkyne: By adding the propargyl alcohol slowly over several hours via a syringe pump, you maintain a low instantaneous concentration of the alkyne. This kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling. [7]
-
Problem 3: The reaction mixture turns dark brown or black immediately upon adding reagents.
A color change is expected, but the rapid formation of a black precipitate is a sign of trouble.
-
The "Why": This is almost always due to the decomposition of the Pd(0) catalyst into palladium black (finely divided palladium metal). [8]This can be triggered by oxygen, impurities in the reagents or solvent, or excessive heat.
-
Troubleshooting Steps:
-
Re-check Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are anhydrous and freshly purified/degassed.
-
Review Inert Atmosphere Technique: Even a small leak in your system can introduce enough oxygen to cause rapid catalyst decomposition.
-
Moderate Temperature: If running the reaction at elevated temperatures, ensure the heat is applied gradually and not overshot. For sensitive substrates, it may be better to run the reaction for a longer time at a lower temperature.
-
| Parameter | Typical Starting Conditions (for Methyl 3-bromobenzoate) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Cu Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 equivalents) |
| Solvent | THF or DMF (anhydrous, degassed) |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Strict Argon or Nitrogen |
| Concentration | 0.1 - 0.5 M in aryl halide |
Table 1: General Starting Conditions for Sonogashira Coupling.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative starting point and may require optimization.
Reagents:
-
Methyl 3-bromobenzoate (1.0 mmol, 215 mg)
-
Propargyl alcohol (1.2 mmol, 70 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 420 µL)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the PdCl₂(PPh₃)₂ and CuI catalysts.
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Under a positive flow of argon, add the methyl 3-bromobenzoate.
-
Add the anhydrous, degassed THF (5 mL) and the freshly distilled, degassed triethylamine (420 µL) via syringe.
-
Stir the mixture for 5 minutes at room temperature. The solution should be a yellow-greenish suspension.
-
Slowly add the propargyl alcohol via syringe.
-
Stir the reaction at room temperature (or heat to 40-50 °C if no reaction is observed after 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 3:1). The product should be more polar than the starting aryl bromide.
-
Upon completion (typically 3-12 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent. [3][15]11. Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This technique is essential for removing dissolved oxygen, a primary culprit in catalyst deactivation and Glaser coupling.
-
Place the solvent in a robust Schlenk flask that is no more than half full.
-
Securely attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the vacuum line. The vacuum will remove the gases (including oxygen) from the headspace above the frozen solid. Allow it to pump for 5-10 minutes.
-
Close the flask to the vacuum line.
-
Thaw: Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles being released as trapped gases escape the liquid phase.
-
Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure rigorous removal of dissolved gases.
-
After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
References
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-242-5]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.09%3A_The_Heck_Suzuki_and_Sonogashira_Reactions]
- Sonogashira coupling Definition. Fiveable. [URL: https://library.fiveable.me/chemistry/ap-chem-unit-10-topic-5/study-guide/sonogashira-coupling]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/625348]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/625348]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_328325359]
- Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-solvent-base-and-temperature-on-the-Sonogashira-coupling-between-2-and-3a-a_tbl1_326752718]
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [URL: https://www.researchgate.
- The Sonogashira Coupling. Megan Shroder, CHM 254. [URL: https://www.cpp.edu/~lsstarkey/courses/chm254/sonogashira_ms.pdf]
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-the-Sonogashira-type-coupling-reaction-a_tbl1_334510006]
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [URL: https://www.researchgate.net/publication/343510521_Effects_of_solvent_base_and_temperature_in_the_optimisation_of_a_new_catalytic_system_for_sonogashira_cross-coupling_using_NCP_pincer_palladacycle]
- Sonogashira Coupling. YouTube. [URL: https://www.youtube.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/10/1/100]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International. [URL: https://stm.bookpi.org/SCSIB-V1/article/view/8243]
- Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/129/08/1359-1366]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Press. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(24)00020-0]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Seoul National University. [URL: https://snu.pure.elsevier.com/en/publications/catalyst-controlled-regioselective-sonogashira-coupling-of-9-sub]
- Sonogashira coupling. Golden. [URL: https://golden.com/wiki/Sonogashira_coupling-M5W8P8]
- of Terminal Alkynes. BenchChem. [URL: https://www.benchchem.com/pdf/technical-support-center-sonogashira-coupling-of-terminal-alkynes.pdf]
- Sonogashira Coupling. NROChemistry. [URL: https://nrochemistry.com/sonogashira-coupling/]
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem. [URL: https://www.benchchem.com/pdf/application-notes-and-protocols-for-sonogashira-cross-coupling-reactions-with-aryl-iodides.pdf]
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. [URL: https://thalesnano.com/documents/rapid-catalyst-screening-for-sonogashira-coupling-using-h-cube-continuous-flow-reactor/]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/pww5y9/struggling_to_make_a_sonogashira_coupling/]
- Copper-free Sonogashira coupling. The Chemical Reaction Database. [URL: https://www.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10575a]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1422-0067/21/8/2892]
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8179973/]
- Sonogashira coupling confusion: where did my reactant go? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/7xjw5y/sonogashira_coupling_confusion_where_did_my/]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050949k]
- International Journal of New Chemistry. [URL: https://www.ijnc.ir/article_160868_6e1e1274933a39e7136f32e3a1f4640d.pdf]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/123.shtm]
- Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20302362/]
- Sonogashira cross-coupling of 32 with propargyl alcohol. ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-32-with-propargyl-alcohol_fig16_321852504]
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3922002/]
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7560d23012b5a11587d46]
- A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4405]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Sonogashira Coupling [organic-chemistry.org]
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- 11. books.rsc.org [books.rsc.org]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Welcome to the technical support center for the purification of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this versatile synthetic intermediate. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed experimental protocols.
Introduction: Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a methyl ester on an aromatic ring and a propargylic alcohol. Its synthesis, commonly achieved via a Sonogashira coupling of methyl 3-halobenzoate with propargyl alcohol, presents a unique set of purification challenges.[1][2][3] The polarity imparted by the hydroxyl group, combined with the potential for side reactions inherent to the Sonogashira coupling, can complicate the isolation of the pure compound. Common impurities may include unreacted starting materials, catalyst residues, and homocoupled byproducts.[4][5] Furthermore, the propargyl alcohol moiety can be sensitive to heat and basic conditions, necessitating carefully controlled purification protocols.[6]
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for achieving high purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My crude NMR shows multiple products. What are the likely side products from the Sonogashira synthesis?
Answer: The most common side products in a Sonogashira coupling for this synthesis are:
-
Glaser-Hay Homocoupling Product: The terminal alkyne, propargyl alcohol, can couple with itself in the presence of the copper co-catalyst and oxygen to form 2,4-hexadiyne-1,6-diol.[4][7] This impurity is significantly more polar than your desired product due to the presence of two hydroxyl groups.
-
Unreacted Starting Materials: Incomplete reaction will leave methyl 3-iodobenzoate (or bromobenzoate) and propargyl alcohol in your crude mixture.
-
Catalyst Residues: Palladium and copper catalysts can sometimes be challenging to remove completely.[4]
Question 2: I'm having trouble separating my product from a very polar impurity using flash column chromatography on silica gel. What's happening and what can I do?
Answer: This is a classic challenge when dealing with the homocoupled byproduct, 2,4-hexadiyne-1,6-diol. Its high polarity can cause it to stick to the silica baseline or elute very slowly, sometimes overlapping with the desired product if the solvent polarity is increased too quickly.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Start with a less polar solvent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. A gradient elution is highly recommended over an isocratic one.
-
For stubborn separations, consider a different solvent system like dichloromethane/methanol. A small percentage of methanol (1-5%) can significantly increase the mobile phase polarity.[8] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[8]
-
-
Consider a Different Stationary Phase:
Question 3: My product seems to be degrading on the column. What could be the cause and how can I prevent it?
Answer: Propargylic alcohols can be sensitive to acidic or basic conditions and prolonged exposure to heat.[6] Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds over long exposure times.
Preventative Measures:
-
Neutralize Your Silica: You can use a slurry of silica gel with a small amount of a non-polar amine, like triethylamine (0.1-1% v/v), in your mobile phase to neutralize the acidic sites on the silica.
-
Work Quickly: Do not let your compound sit on the column for an extended period. A "flash" chromatography approach with positive pressure is ideal.
-
Avoid Harsh Solvents: If using chlorinated solvents like dichloromethane, ensure they are fresh and free of acidic impurities.
Question 4: I'm attempting to purify by recrystallization, but the compound is "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is supersaturated.[12]
Solutions:
-
Use a Different Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[13][14] For an aromatic ester like this, you could try a solvent pair. Dissolve the compound in a small amount of a good solvent (like ethyl acetate or acetone) at an elevated temperature, and then slowly add a poor solvent (like hexanes or heptane) until the solution becomes cloudy. Then, allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[12]
Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Flash Column Chromatography on Silica Gel
This is the most common method for purifying moderately polar compounds.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, Hexanes (or Heptane), Dichloromethane, Methanol (all HPLC grade)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Determine the Optimal Solvent System:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find one that gives your desired product an Rf value of approximately 0.3-0.4. Good starting points are:
-
30% Ethyl Acetate / 70% Hexanes
-
50% Ethyl Acetate / 50% Hexanes
-
2% Methanol / 98% Dichloromethane[8]
-
-
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with your initial, less polar eluent.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the chromatography eluent.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elute the Column:
-
Begin eluting with the less polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 20% ethyl acetate in hexanes and slowly increase to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Combine and Evaporate:
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization can be an excellent method for obtaining highly pure, crystalline material if a suitable solvent system can be found.[13]
Materials:
-
Crude this compound (should be reasonably pure, >85%)
-
Various solvents for testing (e.g., Ethyl acetate, Toluene, Acetone, Hexanes, Water)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a single solvent to each and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of crystals upon cooling.
-
Consider solvent pairs if no single solvent is ideal.[12][14] A good starting point for this molecule could be Ethyl Acetate/Hexanes or Toluene.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until cloudiness persists. Then add a few more drops of the "good" solvent to redissolve.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.[12]
-
Dry the crystals under vacuum.
-
Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Generalized Flash Chromatography Workflow
This flowchart details the sequential steps involved in a typical flash chromatography purification.
Caption: Step-by-step workflow for flash chromatography.
Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Separation Principle | Key Advantages | Potential Challenges |
| Normal-Phase Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Adsorption (Polarity)[15] | Versatile, well-understood, good for moderate polarity. | Potential for compound degradation on acidic silica; difficult separation of very polar impurities. |
| Recrystallization | N/A | Single solvent or binary mixture (e.g., Toluene, Ethyl Acetate/Hexanes) | Differential Solubility[13] | Can yield very high purity; cost-effective at scale. | Finding a suitable solvent can be difficult; "oiling out"; not suitable for all compounds.[12] |
| HILIC | Diol or Amine-bonded Silica | Acetonitrile/Water[9][11] | Partitioning into a water-enriched layer on the stationary phase. | Excellent for separating highly polar compounds. | Requires specialized columns; solvent systems may be less intuitive than normal-phase. |
References
-
Wikipedia. Propargyl alcohol. [Link]
- Google Patents. US2527358A - Process of purifying propargyl alcohol.
-
Ataman Kimya. PROPARGYL ALCOHOL (PROPYNOL). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents.
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
chemeurope.com. Sonogashira coupling. [Link]
-
Ottokemi. Propargyl alcohol, 98% 107-19-7 India. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Institutes of Health. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Science of Synthesis. Product Class 3: Propargylic Alcohols. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
AzoMaterials. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]
-
National Institutes of Health. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
-
National Institutes of Health. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
National Institutes of Health. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3 - PubChem. [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
Sources
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Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, which is typically achieved via a Sonogashira cross-coupling reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the Sonogashira coupling of an aryl halide (Methyl 3-iodobenzoate or Methyl 3-bromobenzoate) with propargyl alcohol.[1][2]
Q1: Why is my reaction yield for this compound consistently low or zero?
Answer: Low to non-existent yield in a Sonogashira coupling is a common problem that can be traced back to several key factors: inactive catalysts, poor quality of reagents, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[3]
Core Areas to Investigate:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its decomposition is a primary cause of reaction failure.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. If your CuI is not white or off-white, its activity may be compromised. Use a fresh, high-purity source.[3]
-
Reagent Purity & Integrity:
-
Aryl Halide and Alkyne: Impurities in your starting materials (Methyl 3-halobenzoate and propargyl alcohol) can poison the catalyst. Ensure their purity, purifying them by distillation or chromatography if necessary.[3]
-
Solvents and Base: The reaction is sensitive to oxygen and, to a lesser extent, water. Use anhydrous, degassed solvents. The amine base (e.g., triethylamine, diisopropylamine) should be dry and distilled if its purity is questionable, as amines can oxidize over time.[4][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (see Q2). It is critical to degas the solvent and run the entire reaction under an inert atmosphere like argon or nitrogen.[3][4]
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, aryl bromides are less reactive and typically require heating (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.[3][6] If you are using Methyl 3-bromobenzoate and see no reaction at room temperature, gradually increasing the heat is a logical next step.
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose the cause of low product yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of a side product, which I believe is the homocoupled dimer of propargyl alcohol (Glaser-Hay coupling). How can I prevent this?
Answer: The formation of 1,4-dihydroxybuta-1,3-diyne is a classic side reaction in Sonogashira couplings known as Glaser-Hay homocoupling.[7] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen. This side reaction becomes particularly problematic when the cross-coupling is slow.[4][7]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. The Glaser coupling mechanism is oxygen-dependent. Rigorously degas your solvent(s) and base using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3][4]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst. Copper-free Sonogashira protocols have been developed precisely for this reason.[2][3] While potentially avoiding the side-reaction, these conditions may require different ligands, higher temperatures, or longer reaction times to achieve comparable efficiency to the copper-catalyzed version.[7]
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes help favor the cross-coupling pathway over homocoupling.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help. If the cross-coupling is efficient at room temperature, avoid unnecessary heating which can sometimes accelerate side reactions.
Q3: My reaction mixture turns black, and I see a precipitate. What is happening, and how can I fix it?
Answer: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from its active, soluble form into inactive palladium metal (Pd(0)).[3] This is a sign of catalyst deactivation and is a common reason for reaction failure.
Causes and Solutions:
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst and induce precipitation.
-
Solution: Ensure all reagents are of high purity. Filter solvents through a pad of activated alumina if necessary.[8]
-
-
Solvent Choice: Certain solvents may be less effective at stabilizing the catalytic species. Some anecdotal reports suggest that THF can promote the formation of palladium black under certain conditions.[5]
-
Solution: If using THF, consider switching to another common solvent like DMF or using the amine base (e.g., triethylamine) as the solvent, which is a standard condition for many Sonogashira reactions.[1]
-
-
High Temperatures: While heat can be necessary, especially for less reactive aryl bromides, excessive temperatures can accelerate catalyst decomposition.
-
Solution: Heat the reaction to the minimum temperature required for a reasonable reaction rate. For an aryl bromide, starting around 60 °C and monitoring for progress is a good strategy.[6]
-
-
Inappropriate Ligands: The phosphine ligands (like PPh₃) are crucial for stabilizing the palladium center. If the ligand dissociates or degrades, the metal will precipitate.
-
Solution: Ensure the correct palladium-to-ligand ratio. Using more robust or specialized ligands like XPhos can sometimes improve catalyst stability, especially in challenging couplings.
-
Q4: The reaction is sluggish and fails to go to completion, even after extended reaction times. What can I do to improve the reaction rate?
Answer: A slow or stalled reaction is typically due to low reactivity of the substrates or suboptimal catalytic activity.
Factors to Optimize for Increased Rate:
-
Choice of Aryl Halide: The reactivity of the aryl halide is the single most important factor and follows the order: I > OTf > Br >> Cl .[3][4]
-
Catalyst System:
-
Catalyst Loading: While lower is better, a stalled reaction may benefit from a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol% of the palladium catalyst).[9]
-
Ligand Choice: Electron-rich and sterically bulky phosphine ligands can sometimes accelerate the oxidative addition step.[9] Consider ligands other than the standard triphenylphosphine if the reaction is particularly difficult.
-
-
Temperature: As mentioned previously, increasing the temperature is a straightforward way to increase the reaction rate, particularly for aryl bromides. A temperature range of 60-100 °C is common.[6]
-
Base: The base plays a role in the deprotonation of the alkyne to form the reactive copper acetylide.[10] While triethylamine and diisopropylamine are common, other bases like pyrrolidine or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) are sometimes used, which can influence the reaction rate.[1][11]
| Parameter | Recommendation for Sluggish Reaction | Rationale |
| Aryl Halide | Switch from Methyl 3-bromobenzoate to Methyl 3-iodobenzoate. | The C-I bond is weaker and more reactive in the oxidative addition step.[3] |
| Temperature | Increase temperature incrementally (e.g., to 60 °C, then 80 °C). | Provides the necessary activation energy for the rate-limiting step.[6] |
| Catalyst Loading | Increase Pd catalyst loading (e.g., from 1% to 3%). | Increases the concentration of active catalytic species. |
| Solvent | Ensure adequate solubility of all components. Consider DMF or neat amine. | Poor solubility can limit reaction rates.[4][12] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of this compound?
Answer: This protocol outlines a standard, robust starting point for a copper-catalyzed Sonogashira coupling using Methyl 3-iodobenzoate, which is the more reactive aryl halide.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 3-iodobenzoate (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, 5 mL per mmol of aryl halide)
-
Anhydrous, degassed THF (optional co-solvent)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 3-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add Solvents and Reagents: Under a positive pressure of inert gas, add the anhydrous amine (and THF, if used), followed by propargyl alcohol via syringe.
-
Reaction: Stir the reaction mixture at room temperature.[13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-4 hours for an aryl iodide).
-
Workup:
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts.[8][13]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[14]
Q2: How do I choose the right starting materials (aryl halide)?
Answer: The choice between Methyl 3-iodobenzoate, Methyl 3-bromobenzoate, and Methyl 3-chlorobenzoate significantly impacts the reaction conditions required.
| Aryl Halide | Reactivity | Typical Conditions | Considerations |
| Methyl 3-iodobenzoate | Highest | Room temperature, low catalyst loading. | More expensive starting material, but reaction is often cleaner and faster.[3] |
| Methyl 3-bromobenzoate | Medium | Requires heating (60-100 °C), may need higher catalyst loading. | More economical than the iodide. A good balance of cost and reactivity.[6] |
| Methyl 3-chlorobenzoate | Lowest | Requires specialized, highly active catalyst systems and high temperatures. | Generally not recommended unless necessary. Oxidative addition is very difficult.[15] |
For initial attempts and ease of optimization, Methyl 3-iodobenzoate is the recommended starting material.
Q3: What are the optimal catalyst and ligand systems for this transformation?
Answer: The "optimal" system depends on the specific aryl halide used and cost considerations.
-
For General Use (Aryl Iodides/Bromides): The most common and reliable catalyst is PdCl₂(PPh₃)₂ in combination with CuI .[13] This system is commercially available, relatively inexpensive, and effective for a wide range of substrates. Pd(PPh₃)₄ is also frequently used.[9]
-
For Challenging Substrates (Aryl Chlorides/Hindered Bromides): More advanced catalyst systems may be required. These often involve using a Pd(0) or Pd(II) source (like Pd₂(dba)₃ or Pd(OAc)₂) combined with more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands promote the difficult oxidative addition step and can improve catalyst stability.
Catalytic Cycle Overview
The reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism helps in troubleshooting. For instance, a failure in the copper cycle (e.g., due to wet base) will prevent the formation of the copper acetylide needed for transmetalation.[7]
Caption: The dual catalytic cycles of the Sonogashira reaction.[1][7]
Q4: Can I perform this reaction without a copper co-catalyst? What are the advantages?
Answer: Yes, copper-free Sonogashira reactions are well-established and offer significant advantages.[2][16]
-
Primary Advantage: The main benefit is the complete avoidance of the Glaser-Hay homocoupling side reaction, which simplifies purification and can improve the yield of the desired product, especially when using valuable alkynes.[3][7]
-
Other Benefits: It can be considered a "greener" method by eliminating the use of a potentially toxic copper salt.[9][15]
-
Disadvantages: Copper-free reactions can be slower and may require higher temperatures, different bases (e.g., piperidine), or higher catalyst loadings to proceed efficiently.[9] The mechanism is slightly different, as the palladium complex must directly facilitate the deprotonation of the alkyne.[9]
When to Choose Copper-Free:
-
When homocoupling is a major, persistent issue.
-
When synthesizing complex molecules where purification is challenging.
-
When working with substrates that are sensitive to copper salts.
Q5: How should I monitor the reaction progress and purify the final product?
Answer:
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture against the starting aryl halide. The product, this compound, should have a different Rf value. The disappearance of the aryl halide spot is a good indicator of reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting materials and the formation of the product by observing its mass-to-charge ratio (m/z).
Purification:
-
Initial Filtration: After the reaction, it is crucial to perform a filtration through a plug of Celite® or silica gel. This removes the insoluble palladium black and copper salts, which can interfere with subsequent purification steps.[8]
-
Flash Column Chromatography: The standard method for purifying the final product is flash chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on TLC analysis.[14][17]
-
Recrystallization: If the final product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain highly pure material.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Vedantu. (2024). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
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BYJU'S. Sonogashira Coupling. [Link]
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National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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Thieme. (2025). Metallaphotoredox Reactions of Propargyl Alcohol Derivatives: New Perspectives on Allene Synthesis. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
ResearchGate. (2021). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
National Institutes of Health (NIH). (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
National Institutes of Health (NIH). (2017). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Wiley Online Library. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
PubChem. Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. [Link]
-
MDPI. (2017). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
University of Manitoba. Preparation of Methyl Benzoate. [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]
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Technical Support Center: A Guide to Preventing the Decomposition of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate During Storage
This technical support guide is meticulously crafted for researchers, scientists, and professionals in drug development who handle Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. The stability of this key chemical intermediate is paramount for the reproducibility and success of your experimental work. This document provides in-depth, field-proven insights and actionable protocols to ensure the long-term integrity of this compound.
Section 1: Understanding the Inherent Instability of this compound
The molecular architecture of this compound contains three distinct functional groups, each presenting a potential avenue for degradation. A comprehensive understanding of these vulnerabilities is the first line of defense against decomposition.
Key Functional Groups and Their Susceptibilities
-
Methyl Benzoate Ester: This moiety is prone to hydrolysis, a reaction catalyzed by the presence of acidic or basic conditions, and even by residual moisture. This process cleaves the ester bond, resulting in the formation of 3-(3-hydroxyprop-1-ynyl)benzoic acid and methanol.
-
Propargyl Alcohol: The primary alcohol in the propargylic position is susceptible to oxidation.[1][2] This can be triggered by atmospheric oxygen, light, or trace metal impurities, leading to the formation of the corresponding aldehyde or carboxylic acid.
-
Terminal Alkyne: The carbon-carbon triple bond at the terminus of the propargyl group is a high-energy functional group that can undergo polymerization.[3][4][5] This process can be initiated by exposure to heat, light, or certain metal catalysts.
Visualizing Potential Decomposition Pathways
The interplay of these reactive sites dictates the stability of the molecule. The following diagram outlines the primary degradation routes:
Caption: Potential decomposition pathways of this compound.
Section 2: Rigorous Protocols for Long-Term Storage
To counteract the inherent reactivity of this compound, a multi-faceted storage strategy is essential. The following table details the recommended conditions and the scientific principles that underpin them.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C | Reduces the kinetic energy of the molecules, thereby slowing down the rates of all potential chemical reactions including hydrolysis, oxidation, and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the oxidation of the propargyl alcohol.[1] |
| Light Exposure | Amber Vial or Light-Proof Container | Protects the compound from UV and visible light, which can provide the activation energy for photo-oxidation and polymerization of the alkyne.[6] |
| Moisture | Dry, Tightly Sealed Container | Prevents the ingress of water, which is a necessary reactant for the hydrolysis of the ester functionality. |
| pH Environment | Strictly Neutral | Avoids contact with acidic or basic residues that can act as catalysts for ester hydrolysis. |
| Container Material | High-Purity, Inert Glass | Minimizes the risk of contamination from extractables or metal ions that could catalyze decomposition reactions. |
Standard Operating Procedure for Storage
Adherence to a strict workflow upon receipt or synthesis of the compound is critical for its preservation.
Caption: Recommended workflow for the proper storage of this compound.
Section 3: Troubleshooting Guide for Suspected Decomposition
This section provides a systematic approach to diagnosing and addressing potential degradation of your stored compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brown tint. What is the likely cause? A: Discoloration is a common sign of decomposition, often due to the formation of colored byproducts from oxidation or polymerization. The extended conjugation in these degradation products can lead to the absorption of visible light.
Q2: I've noticed that my compound is no longer fully dissolving in solvents it was previously soluble in. What could be the reason? A: Reduced solubility is a strong indicator of polymerization, as the resulting oligomers or polymers are generally less soluble than the monomeric compound. The formation of the corresponding carboxylic acid via hydrolysis can also affect solubility characteristics.
Q3: My recent ¹H NMR spectrum shows a decrease in the integration of the methyl ester peak and the appearance of new signals. How should I interpret this? A: This observation is highly suggestive of ester hydrolysis. The diminishing methyl singlet and the emergence of a broad signal characteristic of a carboxylic acid proton are classic signs of this degradation pathway.
Q4: Is it possible to salvage a partially decomposed sample of this compound? A: Yes, repurification can often be achieved through techniques like flash column chromatography. However, a prior analytical assessment to understand the nature and extent of the impurities is crucial for developing an effective purification strategy.
Analytical Protocols for Quality Control
The following validated analytical methods will enable you to accurately assess the purity of your compound and identify potential degradation products.
HPLC is the gold standard for quantitative purity assessment and the detection of non-volatile degradation products.
Detailed Experimental Protocol:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.
-
Example Gradient: Initiate at 30% acetonitrile, linearly increase to 90% over 15 minutes, maintain for 5 minutes, then re-equilibrate to the initial conditions.
-
-
Flow Rate: Maintain a constant flow rate of 1.0 mL/min.
-
UV Detection: Monitor the elution profile at 254 nm.
-
Sample Preparation: Create a 1 mg/mL solution of your compound in the initial mobile phase. Ensure the sample is free of particulates by filtering through a 0.22 µm syringe filter before injection.[7]
Interpreting the Chromatogram:
-
Pristine Sample: A single, sharp, and symmetrical major peak.
-
Degraded Sample:
-
Hydrolysis: A more polar, earlier-eluting peak corresponding to the carboxylic acid byproduct.
-
Oxidation: Additional peaks, often in close proximity to the parent compound.
-
Polymerization: Broad, poorly resolved peaks or a series of oligomeric peaks, typically eluting later.
-
GC-MS is an invaluable tool for the identification of volatile impurities and for confirming the molecular weight of degradation products.
Detailed Experimental Protocol:
-
GC Column: A low-polarity column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), provides excellent resolution for aromatic compounds.[8][9]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Begin at 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow of 1 mL/min.
-
Mass Spectrometer Settings: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.[9]
-
Sample Preparation: Dissolve the compound to a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
Interpreting the Data:
-
Pristine Sample: A single chromatographic peak with a mass spectrum confirming the molecular ion of this compound (m/z = 190.06).
-
Degraded Sample:
-
Oxidation Products: Look for peaks corresponding to the aldehyde (M-2) or carboxylic acid (M+14) of the parent compound.
-
Other Volatile Impurities: The mass spectra will provide structural information on other small molecule byproducts.
-
NMR provides unambiguous structural information, making it the most powerful technique for identifying unknown degradation products.
Detailed Experimental Protocol:
-
Solvent: Use high-purity deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra for a comprehensive analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.
Interpreting the Spectra (based on ¹H NMR in CDCl₃):
-
Pristine Sample: Characterized by distinct signals for the aromatic protons, the methylene protons adjacent to the hydroxyl group, the hydroxyl proton itself, and a sharp singlet for the methyl ester protons (typically around 3.9 ppm).
-
Signs of Degradation:
-
Hydrolysis: A reduction in the integration of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton at a downfield chemical shift (often >10 ppm).
-
Oxidation: The emergence of a new peak in the aldehyde region (around 9-10 ppm) and shifts in the signals of the adjacent methylene protons.
-
Polymerization: A general broadening of all signals, indicating the presence of a mixture of oligomers or polymers.
-
A Logical Troubleshooting Workflow
When decomposition is suspected, a systematic approach is crucial for an effective resolution.
Caption: A logical workflow for troubleshooting the suspected decomposition of this compound.
Section 4: References
-
Methyl 3-hydroxybenzoate | C8H8O3 | CID 88068. PubChem. ([Link])
-
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3. PubChem. ([Link])
-
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | C11H10O3. PubChem. ([Link])
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014).
-
¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. ResearchGate. ([Link])
-
The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. VUV Analytics. (2018). ([Link])
-
Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. (2022). ([Link])
-
PROPARGYL ALCOHOL. OSHA. ([Link])
-
Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society.
-
Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). ([Link])
-
Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. (2022). ([Link])
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. ([Link])
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Conjugated polymers developed from alkynes. National Science Review.
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Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. The Royal Society of Chemistry.
-
A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Publishing.
-
METHYL BENZOATE. Ataman Kimya. ([Link])
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. ([Link])
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. (2022). ([Link])
-
Product Class 3: Propargylic Alcohols. Science of Synthesis.
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
-
Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal. ([Link])
-
Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed. (2022). ([Link])
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. ([Link])
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). HMDB. ([Link])
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. (2020). ([Link])
-
Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. ([Link])
-
Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI.
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. ResearchGate.
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. ([Link])
-
Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv.
-
Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.
-
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate | C11H10O3 | CID 4448596. PubChem. ([Link])
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.
-
Forced Degradation Studies. MedCrave online. (2016). ([Link])
-
Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. NIH. ([Link])
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Technical Support Center: Alternative Catalysis for Methyl 3-(3-hydroxyprop-1-ynyl)benzoate Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate via Sonogashira cross-coupling, focusing on alternative, next-generation catalytic systems. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a research and development setting. Our goal is to move beyond traditional palladium/copper systems to address challenges related to cost, sustainability, and product purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why should our lab consider alternatives to traditional Palladium/Copper catalysts for this Sonogashira coupling?
A1: While the classic Sonogashira reaction, using a palladium complex and a copper(I) co-catalyst, is robust, it presents several challenges, particularly in pharmaceutical synthesis.[1][2]
-
Product Purity: Copper co-catalysts can be difficult to remove completely from the final active pharmaceutical ingredient (API), posing regulatory and safety hurdles.[1][3]
-
Side Reactions: The primary side reaction is the copper-mediated oxidative homocoupling of the alkyne (propargyl alcohol in this case), known as Glaser-Hay coupling.[1][3][4] This reduces the yield of the desired product and complicates purification. Running the reaction under a strictly inert atmosphere is necessary to minimize this.[4][5]
-
Cost and Sustainability: Palladium is a precious metal, making it expensive.[6][7] There is a strong push in the industry towards using more abundant, less toxic, and "greener" first-row transition metals like iron.[6][8][9]
-
Catalyst Sensitivity: Traditional palladium(0) catalysts, such as Pd(PPh₃)₄, can be sensitive to air and moisture, requiring careful handling and potentially leading to catalyst decomposition (observed as formation of "palladium black").[10][11][12]
Developing copper-free and palladium-alternative protocols can lead to simpler purifications, higher selectivity, improved cost-efficiency, and more environmentally friendly processes.[1][3][13]
Q2: What are the main classes of alternative catalysts we can explore for this synthesis?
A2: The field has evolved significantly beyond the original Pd/Cu system. Key alternatives include:
-
Copper-Free Palladium Systems: These are the most established alternatives. They eliminate the Glaser-Hay homocoupling side reaction.[1][3][4][10] Success often relies on the choice of palladium source, a suitable base, and specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs)) to facilitate the catalytic cycle without copper.[11][14][15]
-
Iron-Catalyzed Systems: Iron is an attractive alternative due to its low cost, low toxicity, and abundance.[6][9] Various iron salts, such as FeCl₃·6H₂O or Fe(acac)₃, combined with specific ligands like 1,10-phenanthroline or 2,2'-bipyridyl, have been shown to effectively catalyze Sonogashira-type couplings.[6][16]
-
Gold-Catalyzed Systems: Homogeneous gold catalysts, typically involving Au(I)/Au(III) redox cycles, are powerful in activating alkynes for various transformations, including coupling reactions.[17][18][19][20] They offer unique reactivity profiles but may require an external oxidant.[18]
-
Heterogeneous Catalysts: These involve immobilizing the catalytic metal (often palladium or other metals like iron) onto a solid support, such as activated carbon (Pd/C), magnetic nanoparticles (Fe₃O₄), or polymers.[8][13][21][22][23] The primary advantages are simplified catalyst recovery and reuse, and significantly lower metal leaching into the product.[21][23]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: We are attempting an iron-catalyzed coupling between methyl 3-iodobenzoate and propargyl alcohol using FeCl₃ and 1,10-phenanthroline, but we are only recovering starting materials. What are the likely causes?
A: This is a common issue when transitioning to alternative catalysts. A systematic check is required.
Possible Cause A: Inactive Catalytic System
-
Explanation: Iron catalysis often requires precise coordination environments and oxidation states. The purity of the iron source and ligand is critical. Unlike robust palladium systems, some iron catalysts are more sensitive to air and moisture, which can inhibit the formation of the active catalytic species.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, high-purity FeCl₃·6H₂O and 1,10-phenanthroline.
-
Ensure Inert Atmosphere: While some iron-catalyzed reactions are reported under aerobic conditions, initial attempts should be performed under a rigorously inert atmosphere (Argon or Nitrogen) to rule out oxidative degradation.[16] Degas your solvent thoroughly.
-
Check Ligand-to-Metal Ratio: The ratio is crucial. For the FeCl₃/phenanthroline system, a 1:2 ratio (10 mol% FeCl₃, 20 mol% ligand) is often reported as optimal.[6] An incorrect ratio can lead to inactive complexes.
-
Possible Cause B: Inappropriate Reaction Conditions
-
Explanation: The choice of base and solvent is critical and interdependent. The base must be strong enough to deprotonate the alkyne without degrading the substrates or catalyst.[10][24] The solvent must solubilize all components and be compatible with the catalytic cycle.
-
Troubleshooting Steps:
-
Evaluate the Base: If you are using a weak base like triethylamine (Et₃N), it may not be sufficient. Consider a stronger inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are often used in iron-catalyzed protocols.[6]
-
Solvent Choice: Water has been successfully used as a "green" solvent for this specific catalytic system.[16] If using an organic solvent, ensure it is anhydrous. Toluene or DMF are common choices for iron catalysis but may require higher temperatures.[6]
-
Temperature: Iron-catalyzed couplings often require higher temperatures (e.g., 135 °C in toluene) than their palladium counterparts.[6] If you are running at room temperature or slightly elevated temperatures, you may not be overcoming the activation energy barrier.[9]
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of low product yield.
Caption: General troubleshooting workflow for low-yield Sonogashira reactions.
Issue 2: Significant Side Product Formation
Q: We are trying a copper-free palladium-catalyzed synthesis and observe a significant amount of a byproduct with a mass corresponding to the dimer of propargyl alcohol. How do we suppress this?
A: Even in "copper-free" systems, homocoupling can occur, though the mechanism is different from the classic Glaser-Hay coupling.
-
Explanation: This side reaction is the homocoupling of your alkyne. While classic Glaser coupling is copper-mediated and oxygen-dependent, palladium can also facilitate this dimerization, especially at high temperatures or if the aryl halide oxidative addition step is slow.[1][3][10] Trace amounts of copper impurities in reagents or palladium catalysts can also be a culprit.[14]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote unwanted side reactions. If possible, screen lower temperatures. This is especially relevant if you are using a highly reactive aryl iodide, which should couple under milder conditions.[10]
-
Change the Ligand: The ligand on the palladium center dramatically influences reactivity.[14] If you are using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][14] These can accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling pathway.
-
Check Reagent Purity: Ensure your palladium source is not contaminated with copper. While many reactions are labeled "copper-free," some commercially available palladium salts may contain trace copper.[14]
-
Use an Additive: Some protocols suggest that adding a small amount of a reducing agent or a hydrogen atmosphere can suppress oxidative homocoupling.[5]
-
Part 3: Comparative Data and Protocols
Catalyst System Performance Comparison
The following table summarizes typical conditions and outcomes for different catalytic systems for the synthesis of aryl-alkynes. Yields are highly dependent on the specific substrates and optimization.
| Catalyst System | Aryl Halide Reactivity | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Key Advantage | Common Issue |
| Traditional Pd/Cu | I > Br >> Cl | Et₃N, DIPA | THF, DMF | RT - 80 | 2 - 12 | High reactivity, well-established | Glaser homocoupling, Cu contamination[1][3] |
| Copper-Free Pd | I > Br > Cl | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 80 - 120 | 12 - 24 | Avoids Glaser coupling, cleaner | Requires specific ligands, can be slower[1][14] |
| FeCl₃/Phenanthroline | I > Br | Cs₂CO₃ | Toluene, H₂O | 100 - 135 | 24 - 42 | Low cost, low toxicity, "green" | High temp, longer times, sensitive[6] |
| Heterogeneous Pd/C | I > Br | Et₃N | DMF, MeCN | 80 - 100 | 6 - 18 | Recyclable catalyst, low Pd leaching | Potential for lower activity, leaching[21][23] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Copper-Free Sonogashira Coupling This protocol is adapted from literature procedures for the coupling of aryl iodides with terminal alkynes using an inexpensive iron catalyst.[6][16]
-
Reagents:
-
Methyl 3-iodobenzoate (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.2 mmol, 1.2 equiv)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add FeCl₃·6H₂O, 1,10-phenanthroline, and Cs₂CO₃.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, methyl 3-iodobenzoate, and propargyl alcohol via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 135 °C.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heterogeneous Copper-Free Sonogashira Coupling with Pd/C This protocol utilizes a commercially available and recyclable palladium on carbon catalyst.
-
Reagents:
-
Methyl 3-iodobenzoate (1.0 mmol, 1.0 equiv)
-
Propargyl alcohol (1.2 mmol, 1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add Pd/C, methyl 3-iodobenzoate, and DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add triethylamine and propargyl alcohol via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite to recover the Pd/C catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Work up the filtrate as described in Protocol 1.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle Visualization
The mechanism for Sonogashira reactions varies significantly in the absence of copper. The cycle below illustrates a plausible pathway for a copper-free, palladium-catalyzed reaction.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.[14][15][25]
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Royal Society of Chemistry.
- Beyond Copper: A Comparative Guide to Alternative Catalysts in Sonogashira Reactions. (n.d.). BenchChem.
- Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. (2019). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Gold-catalyzed four-component multifunctionalization of alkynes. (2023). Nature Communications.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
- Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. (2016). ResearchGate.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). BenchChem.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). Molecules.
- Exploring gold‐catalyzed alkyne oxidative coupling. (2022). ResearchGate.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). ResearchGate.
- The Reaction of Alkynes with Model Gold Catalysts: Generation of Acetylides, Self-coupling and Surface Decomposition. (2022). Semantic Scholar.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Copper-free Sonogashira coupling. (2008). The Chemical Record.
- Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. (2020). Chemical Reviews.
- Influence of base on the Sonogashira coupling reaction. (2018). ResearchGate.
- Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. (2011). ACS Catalysis.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (2021). Organic Process Research & Development.
- Palladium-free and ligand-free Sonogashira cross-coupling. (2019). ResearchGate.
- Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023). ChemRxiv.
- Sonogashira coupling. (n.d.). Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Nanomaterials.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (2021). Organic Process Research & Development.
- Heterogeneous metal catalyzed cross-coupling. (n.d.). Wikipedia.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2020). MDPI.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
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- 9. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - American Chemical Society [acs.digitellinc.com]
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- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
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- 21. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot or production scale. The synthesis, which typically employs a Sonogashira coupling between methyl 3-iodobenzoate and propargyl alcohol, is a powerful C-C bond-forming reaction. However, transitioning to a larger scale introduces variables that can impact yield, purity, and overall process efficiency.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your process.
I. Reaction Overview & Core Principles
The synthesis of this compound is achieved via a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1] Understanding the catalytic cycles is paramount to troubleshooting potential issues.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
II. Troubleshooting Guide & FAQs
Category 1: Reaction Initiation & Low Yield
Question 1: My large-scale reaction is sluggish or fails to initiate, while the lab-scale version worked perfectly. What are the likely causes?
Answer: This is a common scale-up issue often related to maintaining an inert atmosphere and the quality of reagents and catalysts.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species, often observed as the formation of black palladium metal ("palladium black"). On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Headspace, leaks in the reactor seals, and dissolved oxygen in solvents or reagents are more significant factors.
-
Reagent & Solvent Quality:
-
Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of peroxides. On scale-up, using a freshly distilled base from a new bottle is highly recommended.
-
Solvents: Solvents must be thoroughly degassed. For larger volumes, sparging with argon or nitrogen for an extended period (1-2 hours) is more effective than the freeze-pump-thaw method used in labs.
-
-
Catalyst Activation: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1] In a large volume, inefficient mixing can lead to localized areas where the catalyst is not properly activated.
Troubleshooting Protocol:
-
Reactor Integrity Check: Before starting, pressure-test your reactor to ensure all seals are secure.
-
Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 1-2 hours. Do not rely on a simple nitrogen blanket without subsurface sparging for large volumes.
-
Reagent Purity: Use freshly opened or distilled anhydrous amine base. Ensure your methyl 3-iodobenzoate and propargyl alcohol are of high purity.
-
Catalyst Handling: Add the palladium catalyst and copper iodide under a positive pressure of inert gas. If possible, use a glove box for catalyst addition.
-
Initial Heating & Mixing: Ensure vigorous stirring is established as the reaction mixture is heated to the target temperature. This is crucial for homogenous catalyst activation.
Category 2: Side Product Formation
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct, especially at higher conversions. What is it and how can I prevent it?
Answer: You are most likely observing the formation of a diyne byproduct resulting from the Glaser-Hay homocoupling of propargyl alcohol. This is the most common side reaction in copper-mediated Sonogashira couplings and is particularly problematic in the presence of oxygen.[5]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorously excluding oxygen is the primary defense against Glaser coupling. Ensure all reagents are degassed and the reaction is run under a positive pressure of an inert gas.
-
Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. On a larger scale, it's worth re-optimizing the CuI loading. See the table below for typical ranges.
-
Slow Addition of Alkyne: If feasible with your setup, adding the propargyl alcohol slowly over a period of time can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling. Copper-free Sonogashira reactions often require a stronger base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃) and may need slightly higher temperatures, but they completely remove the primary pathway for this side reaction.[6][7]
Question 3: I'm seeing byproducts from the reaction of my base. How can I address this?
Answer: With propargyl alcohol, the terminal alkyne proton is quite acidic. Strong, non-hindered amine bases can sometimes act as nucleophiles, leading to side reactions. Furthermore, the hydroxyl group on propargyl alcohol can be deprotonated by very strong bases, leading to other undesired pathways.
Recommendations:
-
Choice of Base: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and generally effective. DIPEA is more sterically hindered and less nucleophilic, which can be an advantage. For copper-free conditions, inorganic bases like potassium carbonate are often a good choice.[8]
-
Stoichiometry: Use the minimum effective amount of base. Typically, 2-4 equivalents are sufficient to neutralize the HI generated and facilitate the reaction.[6]
Category 3: Process & Purification Issues
Question 4: My reaction generates a thick slurry that is difficult to stir and process. What's happening?
Answer: This is often due to the precipitation of the amine hydrohalide salt (e.g., triethylammonium iodide). In more concentrated reactions typical of scale-up, this salt can crash out of solution, creating a thick, unmanageable slurry. This can lead to poor mixing, inefficient heat transfer, and complicates downstream processing.
Solutions:
-
Solvent Choice & Volume: While reactions are often run in amine as the solvent on a lab scale, for larger scales, using a co-solvent that can better solubilize the salt is advisable. Solvents like THF, DMF, or acetonitrile are common choices. Increasing the solvent volume (reducing concentration) can also help, though this has implications for reactor throughput.
-
Phase-Transfer Catalysis: In some cases, using aqueous/organic biphasic conditions with a phase-transfer catalyst (like a quaternary ammonium salt) can keep the inorganic salts in the aqueous phase, simplifying workup.[5]
Question 5: I'm struggling with residual palladium and copper in my final product. How can I effectively remove these metals on a large scale?
Answer: Removing heavy metal catalysts to meet regulatory requirements (especially for pharmaceutical applications) is a critical scale-up challenge. Column chromatography, often used in the lab, is not always practical or economical for large quantities.
Metal Scavenging Protocol:
-
Aqueous Washes: A simple acidic wash (e.g., dilute HCl or ammonium chloride solution) can help remove a significant portion of the copper salts and the amine base.
-
Activated Carbon Treatment: Stirring the crude product solution (dissolved in a suitable organic solvent like ethyl acetate) with activated carbon can effectively adsorb palladium.[3] The amount of carbon and contact time will need to be optimized.
-
Specialized Scavengers: For very low residual metal limits, commercially available metal scavengers (e.g., silica-based thiols or amines) are highly effective. These can be stirred with the product solution and then filtered off.
-
Crystallization: A final crystallization of the product is often the most effective step for achieving high purity and removing trace impurities, including residual metals.
III. Recommended Scale-Up Protocols & Parameters
Troubleshooting Workflow
Table 1: Recommended Reaction Parameters
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 1-10 kg) | Key Considerations for Scale-Up |
| Substrate Conc. | 0.1 - 0.5 M | 0.5 - 1.0 M | Higher concentration improves throughput but may increase slurry formation and exotherm risk. |
| Pd Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% | Catalyst cost is a major factor. Lower loading is desirable but may require longer reaction times or higher temperatures.[6] |
| CuI Co-catalyst | 1 - 5 mol% | 0.5 - 2 mol% | Minimize to reduce cost and Glaser homocoupling. |
| Pd Ligand (e.g., PPh₃) | 2 - 10 mol% | 0.4 - 4 mol% | Ligand-to-palladium ratio is critical. Typically 2:1 to 4:1. |
| Base (e.g., Et₃N) | 2 - 5 equivalents | 2 - 4 equivalents | Use minimum effective amount to reduce cost and potential side reactions.[6] |
| Solvent | THF, Et₃N, DMF | THF, Acetonitrile | Consider solvent boiling point for heat management and ease of removal post-reaction. |
| Temperature | Room Temp to 60 °C | 40 °C to 80 °C | Higher temperatures may be needed for lower catalyst loadings but can increase byproduct formation. Monitor for exotherms. |
| Degassing Method | Freeze-Pump-Thaw | Subsurface N₂/Ar Sparge (1-2 hr) | Crucial for removing dissolved O₂ from large solvent volumes. |
IV. References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Amin, M. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
Moradi, Z., et al. (2020). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Journal of Organometallic Chemistry. [Link]
-
ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. [Link]
-
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Technical Support Center: Troubleshooting Unexpected NMR Shifts in Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Introduction
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a multifunctional molecule incorporating an aromatic ester, a propargyl alcohol, and a rigid alkyne linker.[1][2] This unique combination of functional groups can lead to a complex and sometimes counterintuitive Nuclear Magnetic Resonance (NMR) spectrum. Anisotropic effects from the alkyne, potential for intramolecular hydrogen bonding, and the inherent variability of hydroxyl proton signals often present challenges during spectral interpretation.
This guide serves as a specialized technical resource for researchers encountering unexpected NMR shifts with this molecule. It is structured in a question-and-answer format to directly address common problems, explain the underlying chemical principles, and provide robust, field-proven troubleshooting protocols.
Predicted NMR Spectral Data
To identify an "unexpected" shift, one must first establish a baseline of expected values. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-coordinating solvent like CDCl₃. These values are estimates based on standard functional group ranges and known substituent effects.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Ar-H (H2) | 8.1 - 8.2 | t (or br s) | J ≈ 1.5 | Proton between two substituents. May show small meta-coupling. |
| Ar-H (H4) | 7.9 - 8.0 | dt | ³J ≈ 7.7, ⁴J ≈ 1.5 | Ortho-coupled to H5, meta-coupled to H2 and H6. |
| Ar-H (H5) | 7.4 - 7.5 | t | ³J ≈ 7.7 | Ortho-coupled to H4 and H6. |
| Ar-H (H6) | 7.6 - 7.7 | dt | ³J ≈ 7.7, ⁴J ≈ 1.5 | Ortho-coupled to H5, meta-coupled to H2 and H4. |
| -CH₂OH | 4.4 - 4.5 | t | ³J ≈ 6.0 | Coupled to the -OH proton. May appear as a singlet if -OH exchange is fast. |
| -OCH₃ | 3.9 - 4.0 | s | N/A | Singlet, typical for methyl esters. |
| -OH | 1.5 - 4.0 | br t or br s | ³J ≈ 6.0 | Highly variable; position and multiplicity depend on concentration, solvent, and temperature.[3][4] |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | 165 - 167 | Typical range for an ester carbonyl.[5] |
| Ar-C (ipso, C1) | 130 - 132 | Quaternary carbon attached to the ester group. |
| Ar-C (ipso, C3) | 122 - 124 | Quaternary carbon attached to the alkyne group. |
| Ar-CH (C2, C4, C5, C6) | 128 - 135 | Aromatic CH carbons. |
| -C≡C- (Alkyne) | 80 - 90 | Characteristic range for sp-hybridized carbons.[5][6][7] |
| -CH₂OH | 50 - 52 | sp³ carbon attached to an oxygen atom. |
| -OCH₃ | 52 - 53 | Methyl ester carbon. |
Troubleshooting Guides and FAQs
Q1: The chemical shifts of my aromatic protons are significantly different from predictions. Why is the proton at the 2-position not more deshielded?
Answer: This is a classic manifestation of the magnetic anisotropy of the alkyne functional group.[8][9] The circulating π-electrons of the triple bond generate a local magnetic field. This induced field creates a cone-shaped region of strong shielding along the alkyne axis and a toroidal (donut-shaped) region of deshielding around the outside of the triple bond.[10][11]
-
Causality: Protons located in the shielding cone (i.e., directly in line with the triple bond) will appear at a lower chemical shift (upfield) than expected. Protons located in the deshielding region (to the side of the triple bond) will appear at a higher chemical shift (downfield). In this compound, the aromatic ring is positioned to the side of the alkyne. Its protons fall within the deshielding region, but the precise geometry dictates the magnitude of this effect, which can alter the expected pattern based solely on the electronic effects of the substituents. The proton at the 2-position, while electronically deshielded by the adjacent ester, may experience a slightly different anisotropic effect than the other aromatic protons, leading to a non-intuitive final position.
-
Troubleshooting:
-
Change Solvent: Rerunning the spectrum in benzene-d₆ can be diagnostic. Benzene molecules will form a weak π-stacking interaction with the electron-deficient regions of the solute, leading to significant shifts (Aromatic Solvent-Induced Shifts, or ASIS) that can help resolve overlapping signals and confirm assignments.[12]
-
2D NMR: A ¹H-¹³C HSQC experiment will definitively correlate each proton to its attached carbon, while an HMBC experiment will show long-range correlations (2-3 bonds), confirming the connectivity of the entire aromatic system.
-
Caption: Alkyne anisotropy creates shielding cones and deshielding regions.
Q2: My hydroxyl (-OH) proton signal is extremely broad and almost lost in the baseline. Is my sample wet?
Answer: While water can exacerbate the issue, the broadness of an -OH signal is inherent to its nature as an exchangeable proton.[3] The signal's appearance is highly sensitive to several factors:
-
Solvent: In aprotic, non-hydrogen-bonding solvents like CDCl₃, hydroxyl protons often appear as broad singlets due to slow-to-intermediate rates of exchange with trace amounts of acid or water.[3] In hydrogen-bond accepting solvents like DMSO-d₆, the exchange is slowed considerably, resulting in a much sharper signal, often revealing coupling to adjacent protons.[13]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can increase, leading to broader signals and a downfield shift.[12][14]
-
Temperature: Increasing the temperature increases the rate of proton exchange, which can first broaden the signal and then sharpen it (a phenomenon known as coalescence).
-
Purity: Trace acidic or basic impurities will catalyze the proton exchange, dramatically broadening the signal.[4][15]
Definitive Test (D₂O Shake): To confirm the identity of an -OH peak, add one drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing the peak to disappear completely.[4][12]
Q3: The methylene (-CH₂OH) protons appear as a sharp singlet around 4.4 ppm, but the -OH proton is also visible as a broad singlet elsewhere. Why am I not seeing coupling between them?
Answer: This indicates that the rate of proton exchange for the hydroxyl group is fast on the NMR timescale. When the -OH proton is exchanging rapidly with the environment (or other alcohol molecules), the neighboring -CH₂- protons "see" an average of the possible spin states. This averaging effect decouples the two signals, causing the -CH₂- to collapse from a triplet into a singlet.[4] This is very common in CDCl₃ unless the sample is exceptionally pure and dry.
Conversely, if you were to see a sharp triplet for the -CH₂- and a corresponding sharp triplet for the -OH, it would imply a very slow exchange rate, which might be indicative of strong intramolecular hydrogen bonding that locks the proton in place.
Q4: All the peaks in my spectrum, including the solvent residual peak, are broad and distorted. What should I do?
Answer: When all peaks are uniformly broad, the issue is typically instrumental or related to the overall sample condition, not a specific chemical phenomenon. Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for uniformly broad NMR signals.[12][14][16]
Q5: Could intramolecular hydrogen bonding be causing unexpected shifts?
Answer: Yes, this is a distinct possibility. An intramolecular hydrogen bond could form between the hydroxyl proton and one of the oxygen atoms of the methyl ester group. This would form a pseudo-six-membered ring, introducing conformational rigidity.
-
Expected Consequences:
-
-OH Proton Shift: A strong hydrogen bond would significantly deshield the -OH proton, potentially shifting it far downfield (e.g., > 5 ppm).[17][18]
-
-CH₂- Proton Shift: The locked conformation could place the methylene protons in a more defined environment relative to the anisotropic fields of the aromatic ring and alkyne, causing a shift.
-
Slowed Exchange: The hydrogen bond would slow the rate of proton exchange, leading to a sharper -OH signal and observable ³J coupling between the -OH and -CH₂- protons, even in CDCl₃.
-
-
Experimental Verification:
-
Variable Temperature (VT) NMR: If a hydrogen bond exists, decreasing the temperature should strengthen it, causing the -OH proton to shift further downfield. Conversely, increasing the temperature may provide enough energy to break the bond, causing the shifts to revert toward their "normal" values and potentially broadening the signal as exchange increases.
-
Solvent Titration: Gradually adding a competitive hydrogen-bonding solvent like DMSO-d₆ to a CDCl₃ solution will disrupt the intramolecular bond in favor of intermolecular bonding with the solvent. This would cause predictable changes in the key chemical shifts.
-
Caption: Plausible intramolecular H-bond in the molecule.
Key Experimental Protocols
Protocol 1: D₂O Exchange for Hydroxyl Proton Identification
-
Acquire Standard Spectrum: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Putative -OH Peak: Locate the candidate -OH peak (typically a broad singlet or multiplet).
-
Add D₂O: Carefully add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange. A brief, gentle vortexing is effective.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The peak corresponding to the -OH proton should have disappeared or be significantly diminished. A new, likely broad peak for HOD may appear between 4.5-5.0 ppm in CDCl₃.
Protocol 2: Basic 2D NMR for Structural Confirmation
When 1D spectra are ambiguous, 2D experiments provide definitive assignments.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is invaluable for tracing the connectivity of the aromatic spin system (e.g., H4 to H5, H5 to H6) and confirming the coupling between the -OH and -CH₂- protons if exchange is slow.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides an unambiguous assignment for every CH, CH₂, and CH₃ group in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the ultimate tool for piecing together the molecular skeleton, for example, by showing a correlation from the -OCH₃ protons to the ester carbonyl carbon (C=O) and from the aromatic proton at the 2-position to that same carbonyl carbon.
References
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Reddit User Discussion on Hydroxyl Groups in NMR. (2023). r/Chempros. [Link]
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Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (N.A.). National Institutes of Health. [Link]
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Nuclear magnetic resonance spectroscopy. (N.A.). Textbook page. [Link]
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Anisotropic effect (Magnetic Anisotropy) | Aromatic compounds, Alkenes, aldehydes and Alkynes. (2022). YouTube. [Link]
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Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (N.A.). MDPI. [Link]
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NMR - Magnetic Anisotropy in Carbonyl and Alkyne Molecule (Part -2). (2022). YouTube. [Link]
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Thermal 1 H NMR spectrum of 5 µl propargyl alcohol... (N.A.). ResearchGate. [Link]
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NMR spectroscopy, anisotropy effect in alkene and alkyne... (2020). YouTube. [Link]
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13C NMR spectroscopy • Chemical shift. (N.A.). Lecture notes. [Link]
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¹H NMR: Long-Range Coupling. (2024). JoVE. [Link]
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Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. PubChem. [Link]
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What Causes NMR Peak Broadening? (2025). YouTube. [Link]
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NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. (N.A.). National Institutes of Health. [Link]
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NMR Peak Broadening. (2023). r/Chempros. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and Structurally Related Compounds
Introduction
In the landscape of modern synthetic chemistry and drug development, propargyl alcohols and their derivatives are invaluable building blocks. Their unique bifunctionality, possessing both a reactive terminal alkyne and a versatile alcohol moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound of significant interest due to the interplay of its functional groups: a terminal alkyne, a propargylic primary alcohol, and an electron-withdrawing methyl ester substituent on the aromatic ring in the meta position.
This document will explore the reactivity of this target molecule in three key transformations—the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the oxidation of the propargylic alcohol. Its performance will be compared with its structural isomers (ortho and para substituted) and analogs with varying electronic and steric properties. The insights provided herein are supported by established chemical principles and experimental data from peer-reviewed literature, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Molecular Architecture and its Influence on Reactivity
The reactivity of this compound is dictated by the electronic and steric interplay of its three primary functional components.
Caption: Key functional groups of this compound.
The terminal alkyne is a hub for carbon-carbon bond formation, most notably in cross-coupling and cycloaddition reactions. The propargylic alcohol can be readily oxidized to the corresponding ynone or participate in substitution reactions. The methyl ester, an electron-withdrawing group, influences the acidity of the terminal alkyne's proton and the reactivity of the aromatic ring. Its meta position directs these electronic effects in a specific manner compared to its ortho and para counterparts.
Comparative Reactivity Analysis
This section will delve into a comparative analysis of our target molecule's reactivity in three fundamental reactions, juxtaposed with its structural analogs. The chosen analogs for this comparison are:
-
Methyl 4-(3-hydroxyprop-1-ynyl)benzoate (para-isomer): Electron-withdrawing group in conjugation with the alkyne.[1][2]
-
Methyl 2-(3-hydroxyprop-1-ynyl)benzoate (ortho-isomer): Potential for steric hindrance and intramolecular interactions.
-
3-(3-hydroxyprop-1-ynyl)anisole: Contains an electron-donating group (methoxy) in the meta position.
-
Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate: A tertiary propargylic alcohol, introducing steric bulk at the alcohol center.[3]
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4]
Caption: General scheme for the oxidation of a propargylic alcohol.
Comparative Reactivity:
The rate of oxidation can be influenced by both electronic and steric factors. Electron-donating groups on the aromatic ring can sometimes facilitate oxidation by stabilizing a developing positive charge in certain mechanistic pathways. Conversely, steric hindrance around the alcohol can significantly slow down the reaction.
| Compound | Substituent Effect | Expected Reactivity |
| This compound | meta-EWG | Moderate |
| Methyl 4-(3-hydroxyprop-1-ynyl)benzoate | para-EWG | Moderate |
| Methyl 2-(3-hydroxyprop-1-ynyl)benzoate | ortho-EWG | Moderate |
| 3-(3-hydroxyprop-1-ynyl)anisole | meta-EDG | High |
| Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | Tertiary Alcohol (Steric Hindrance) | Very Low |
Discussion:
In the oxidation with MnO₂, the electronic effects of the substituents on the aromatic ring are generally less pronounced compared to reactions directly involving the alkyne. Therefore, the meta-, para-, and ortho-isomers are expected to exhibit similar, moderate reactivity.
The anisole derivative , with its electron-donating group, might show slightly enhanced reactivity depending on the specific oxidation mechanism.
The most significant difference in reactivity is expected for Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate . The presence of two methyl groups on the carbinol carbon creates substantial steric hindrance, making the approach of the oxidizing agent to the hydroxyl group much more difficult. This will likely result in a significantly slower reaction rate or require more forcing conditions compared to the primary propargylic alcohols.
Experimental Protocols
The following are representative experimental protocols for the three key reactions discussed. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Sonogashira Coupling
[5]1. To a dry, inert-atmosphere-flushed flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%). 2. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). 3. Add the terminal alkyne (e.g., this compound) (1.2 mmol). 4. Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC or GC-MS. 5. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). 6. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
[6][7]1. In a vial, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL). 2. In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water). 3. Add the sodium ascorbate solution to the alkyne/azide mixture. 4. Add a solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water). 5. Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. 6. Monitor the reaction by TLC or LC-MS. 7. Upon completion, dilute with water and extract with an organic solvent. 8. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. 9. Purify the product by column chromatography or recrystallization.
Protocol 3: General Procedure for Oxidation with Activated Manganese Dioxide
[8]1. To a flask containing a solution of the propargylic alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetone, 20 mL), add activated manganese dioxide (10-20 mmol, 10-20 eq.). 2. Stir the suspension vigorously at room temperature. 3. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days depending on the substrate's reactivity. 4. Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. 5. Wash the Celite pad with the reaction solvent. 6. Concentrate the filtrate under reduced pressure to obtain the crude ynone. 7. Purify by flash column chromatography if necessary.
Conclusion
The reactivity of this compound is a nuanced interplay of its constituent functional groups. This guide has demonstrated that its reactivity in key synthetic transformations is predictably influenced by the electronic nature and position of the methyl ester substituent.
-
In reactions involving the terminal alkyne, such as Sonogashira coupling and CuAAC , electron-withdrawing groups on the aromatic ring generally enhance reactivity, with the effect being most pronounced for the para-isomer due to resonance stabilization. The meta-isomer exhibits moderate reactivity, while electron-donating groups lead to a decrease in reaction rates.
-
In the oxidation of the propargylic alcohol , steric factors play a more dominant role. While electronic effects are less significant for the isomeric benzoates, the introduction of bulky substituents at the carbinol carbon, as seen in the tertiary alcohol analog, dramatically reduces the reaction rate.
By understanding these structure-activity relationships, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecules, leveraging the versatile chemistry of propargyl alcohol derivatives to its full potential.
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A Comparative Guide to the Definitive Structural Validation of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the pursuit of non-viable therapeutic candidates. The subject of this guide, Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a substituted aryl alkyne, serves as an exemplary case for demonstrating the gold-standard method for structural validation: single-crystal X-ray crystallography.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical techniques. We will delve into not just the "how" but the critical "why" behind the experimental choices, offering a self-validating framework for structural elucidation that ensures scientific integrity and trustworthiness.
The Synthetic Pathway: Accessing the Target Molecule
The synthesis of aryl alkynes, such as our target molecule, is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is the preeminent method for this transformation due to its mild reaction conditions and broad functional group tolerance.[1][2]
The logical synthetic route involves the coupling of a commercially available aryl halide, methyl 3-iodobenzoate, with the simple terminal alkyne, propargyl alcohol.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert argon atmosphere, add methyl 3-iodobenzoate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio. Stir the mixture at room temperature until the solids dissolve.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The formation of triethylammonium iodide salt is often visible as a precipitate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
The causality behind this protocol is rooted in the catalytic cycles of palladium and copper.[2] The palladium(0) species, generated in situ, undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product and regenerates the active palladium(0) catalyst.[1]
The Structural Elucidation Workflow
A comprehensive approach to structure determination involves a logical flow of experiments, where each technique provides complementary information, culminating in the definitive assignment by X-ray crystallography.
Caption: Workflow from synthesis to unambiguous structural validation.
Gold Standard Validation: Single-Crystal X-ray Crystallography
While spectroscopic methods suggest a structure, only X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.[3] It is the ultimate arbiter, capable of resolving ambiguities in connectivity, conformation, and stereochemistry with unparalleled precision.
The fundamental principle involves irradiating a single, well-ordered crystal with monochromatic X-rays. The crystal lattice diffracts these X-rays in a specific pattern of spots. By measuring the geometry and intensity of this diffraction pattern, one can mathematically reconstruct a 3D map of the electron density within the crystal, from which the positions of individual atoms are determined.[3]
Experimental Protocol: From Powder to Final Structure
-
Step 1: Growing a High-Quality Single Crystal. This is the most critical and often rate-limiting step.[4] For a compound like this compound, slow evaporation is a robust starting point.
-
Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture like ethyl acetate/hexane) in a small, clean vial.
-
Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.
-
The goal is to achieve a limited degree of supersaturation, allowing molecules to pack into an ordered lattice rather than crashing out as an amorphous powder.[4]
-
-
Step 2: Data Collection.
-
A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
The crystal is rotated in a high-intensity X-ray beam, and thousands of diffraction intensities are collected by a detector.
-
-
Step 3: Structure Solution and Refinement.
-
The collected data are processed to yield a list of reflection intensities.
-
The "phase problem" is solved using computational direct methods to generate an initial electron density map.
-
An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[4]
-
Data Presentation: Crystallographic Data Summary
The final refined structure is reported in a standard Crystallographic Information File (CIF). Key parameters are summarized in a table, providing a snapshot of the experiment's quality.
| Parameter | Value (Hypothetical) | Significance |
| Chemical Formula | C₁₁H₁₀O₃ | Confirms the elemental composition.[5] |
| Molecular Weight | 190.19 g/mol | Consistent with the chemical formula.[5] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=9.2 Å, β=98.5° | The dimensions of the repeating box that builds the crystal. |
| R₁ (final R-factor) | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR₂ | 0.115 (11.5%) | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model. |
The output is an unambiguous 3D model confirming the connectivity of the methyl ester, the benzene ring at the 3-position, and the hydroxypropynyl side chain. Crucially, it also reveals intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group, which dictate the crystal packing. The entire process is validated using software like checkCIF, which flags potential issues or inconsistencies in the data.[6][7]
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography is definitive, it is part of a larger analytical toolkit. Understanding how it compares to other methods highlights its unique power.
Caption: Complementary data from different analytical techniques.
Comparison Table: Strengths and Limitations
| Technique | Information Provided | Sample Phase | Key Strengths | Key Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure , connectivity, bond lengths/angles, conformation, intermolecular interactions. | Solid (Single Crystal) | The only method to provide a direct, absolute 3D structure.[3] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[4] The structure is in the solid state. |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity through-bond correlations (COSY, HMBC), chemical environment of nuclei. | Liquid | Excellent for determining connectivity in solution; essential for routine analysis.[8] | Does not provide a direct 3D structure; interpretation can be complex for large or symmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | Gas/Ionized | Extremely sensitive, provides exact molecular formula confirmation.[9] | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, C≡C). | Any | Fast, simple, and provides a quick "fingerprint" of functional groups present.[8] | Provides very limited information about the overall molecular structure. |
Conclusion
For this compound, spectroscopic methods like NMR, IR, and MS provide strong, corroborative evidence for the proposed structure. NMR confirms the presence and connectivity of the aromatic and aliphatic protons, MS verifies the molecular weight and formula, and IR identifies the key hydroxyl, ester, and alkyne functional groups.
However, none of these techniques, alone or combined, can provide the absolute, high-resolution, three-dimensional certainty of single-crystal X-ray crystallography. It stands as the unequivocal gold standard, transforming a structural hypothesis into a validated fact. For any research program, particularly in drug development, investing in this definitive analysis mitigates risk and ensures that all subsequent biological and medicinal chemistry efforts are based on a foundation of structural truth.
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comparative study of different synthetic routes to Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Introduction
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Its structure, featuring a substituted phenyl ring coupled with a propargyl alcohol moiety, offers multiple points for further chemical modification. This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound, with a focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved through the formation of a carbon-carbon bond between a methyl 3-halobenzoate and propargyl alcohol. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, stands as the most prevalent and versatile method.[1] This guide will focus on two major variations of this reaction: the classical copper-co-catalyzed Sonogashira coupling and the more modern copper-free Sonogashira coupling. Additionally, we will briefly explore alternative, albeit less common, synthetic approaches.
The choice of synthetic route is a critical decision in any research and development campaign, influenced by factors such as catalyst availability and cost, reaction conditions, substrate scope, scalability, and overall yield. The following sections will provide a detailed examination of these factors for each route.
Caption: Convergence of primary synthetic pathways to this compound.
Route 1: The Classical Sonogashira Coupling (Copper-Co-catalyzed)
The Sonogashira coupling, first reported in 1975, is a powerful method for the formation of C(sp)-C(sp²) bonds.[1] The classical version of this reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
Mechanistic Insights
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
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A Senior Application Scientist's Guide to the Purity Assessment of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth, scientifically grounded methodology for assessing the purity of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound of interest in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC). Beyond a mere protocol, this document elucidates the rationale behind the analytical choices and offers a comparative analysis with alternative purity assessment techniques, empowering the reader to make informed decisions in their analytical workflow.
Introduction: The Significance of Purity for this compound
This compound possesses a unique chemical architecture, incorporating an aromatic ester and a terminal propargyl alcohol. This combination of functional groups makes it a valuable synthon in the construction of more complex molecular entities. Its molecular formula is C₁₁H₁₀O₃, and it has a molecular weight of 190.19 g/mol .[1] Given its potential role in multi-step syntheses, ensuring its purity is critical to avoid the introduction of unwanted side products in subsequent reactions, which can complicate purification and compromise the integrity of the final compound.
The probable synthetic route to this molecule involves a Sonogashira coupling reaction between methyl 3-halobenzoate and propargyl alcohol. This popular cross-coupling reaction, while powerful, is known to generate specific impurities.[2][3] A primary concern is the homocoupling of the terminal alkyne (propargyl alcohol) to form a dimer, a side reaction often referred to as Glaser coupling. Additionally, unreacted starting materials, such as the aryl halide, can persist in the final product. Therefore, a robust analytical method must be capable of separating the target compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, which contains a UV-active benzene ring, UV detection is a straightforward and sensitive choice.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the purity assessment of this compound by HPLC.
Detailed HPLC Methodology
The following method is a robust starting point for the analysis of this compound, based on established principles for the separation of aromatic esters and related compounds.[4][5][6][7] The principles of chromatographic separations are well-defined in pharmacopeial guidelines such as the European Pharmacopoeia and the United States Pharmacopeia.[8][9][10][11]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent retention for the aromatic ring through hydrophobic interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry if used as a detector. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff. |
| Gradient | 50% to 95% B over 20 minutes | A gradient elution is recommended to ensure elution of any less polar impurities while providing good resolution of early-eluting polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | The benzene ring of the analyte exhibits strong absorbance at this wavelength. |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
Standard/Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Setup and Equilibration: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the initial mobile phase composition (50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.
-
Data Analysis: Integrate the peak areas of all observed peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Comparative Analysis of Purity Assessment Techniques
While HPLC is the workhorse for purity determination, other techniques can provide complementary and, in some cases, more specific information. The choice of method often depends on the nature of the expected impurities and the desired level of characterization.
Logical Relationship of Purity Assessment Methods
Caption: Interrelationship of different analytical techniques for the comprehensive purity assessment of an organic compound.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution for isomers and closely related impurities. Quantitative and robust. | May not detect non-UV active impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[12] | Excellent for identifying volatile impurities (e.g., residual solvents). Provides structural information from fragmentation patterns.[8][10][11] | The compound must be thermally stable and sufficiently volatile. The hydroxyl group may require derivatization. |
| Quantitative NMR (qNMR) | The signal area in an NMR spectrum is directly proportional to the number of nuclei.[13] | Provides a direct measure of purity against a certified reference standard without the need for identical standards of impurities.[14][15] Can identify and quantify impurities structurally. | Lower sensitivity compared to HPLC. Peak overlap can be a challenge.[16] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly crystalline compounds by analyzing the melting point depression.[17][18] It is an absolute method that does not require a reference standard of the main component.[19] | Only applicable to crystalline solids with a sharp melting point.[19] Does not provide information on the identity of impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. | A "green" chromatography technique with faster analysis times and lower solvent consumption. Can be effective for separating chiral compounds. | May have different selectivity compared to HPLC, requiring method development.[1] |
Conclusion
The purity assessment of this compound is most effectively and routinely achieved using a well-developed reversed-phase HPLC method with UV detection. This approach provides the necessary resolution to separate the target compound from likely process-related impurities stemming from the Sonogashira coupling reaction. For a more comprehensive understanding of the impurity profile, particularly for the identification of volatile or unknown impurities, GC-MS can be a powerful complementary tool. Furthermore, qNMR offers an orthogonal and absolute method for purity determination, while DSC can be employed for highly crystalline samples. By understanding the principles, advantages, and limitations of each technique, researchers can establish a robust and scientifically sound analytical strategy to ensure the quality and integrity of this valuable synthetic intermediate.
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A Comparative Guide to the Predicted Biological Activity of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and Its Analogs
Introduction
In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound characterized by a methyl benzoate core with a hydroxypropynyl substituent at the meta position, represents an intriguing scaffold for medicinal chemistry.[1] While direct experimental data on the biological activity of this specific molecule is not extensively available in current literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile.
This guide offers a comparative analysis of the predicted biological activity of this compound against a curated selection of its structural analogs. By examining the established anticancer, anti-inflammatory, and antimicrobial properties of related compounds, we can infer the likely bioactivity of our lead molecule and identify promising avenues for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical space.
Structural Features and a Rationale for Predicted Bioactivity
The structure of this compound combines several key functional groups that are known to influence biological activity:
-
Aromatic Ring: The central benzene ring serves as a scaffold for the other functional groups and its substitution pattern is critical for receptor binding and overall molecular properties.
-
Methyl Benzoate Group: This moiety can influence the molecule's polarity, solubility, and ability to interact with biological targets, including enzymes and receptors. Analogs of methyl benzoate have been investigated for their ability to modulate DNA methylation in cancer cells.[2]
-
Propargyl Alcohol Moiety (-C≡C-CH₂OH): The alkyne group introduces rigidity and linearity to the side chain, which can be crucial for fitting into specific binding pockets. The terminal hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. Aromatic alkynes have been noted for their potential in various therapeutic areas.[3]
The combination of these features suggests that this compound may exhibit a range of biological activities. This guide will explore these possibilities by drawing comparisons with structurally related molecules.
Predicted Anticancer Activity: A Structure-Activity Relationship (SAR) Analysis
While direct anticancer studies on this compound are not published, the anticancer potential of its analogs, particularly those with modified benzoate and side-chain structures, has been explored.
Insights from Methyl Benzoate and Cinnamate Analogs
A study on methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma revealed that cinnamic derivatives were more potent than free caffeic acid.[2] Specifically, methyl 3,4-dihydroxycinnamate was the most active, with an IC50 of 109.7 ± 0.8 µM.[2] This suggests that the substitution pattern on the phenyl ring and the nature of the side chain are critical for cytotoxic activity. The presence of hydroxyl groups on the aromatic ring appears to enhance activity. While our target compound has a hydroxyl group on the side chain, the impact of this placement would need experimental validation.
Table 1: Comparative Anticancer Activity of Selected Analogs
| Compound Name | Structure | Cell Line | IC50 (µM) | Reference |
| Methyl 3,4-dihydroxycinnamate | Hep3B | 109.7 ± 0.8 | [2] | |
| 3,3′-dimethylflavone | HL60 | 76 | [4] | |
| Flavone | HL60 | 64 | [4] |
Hypothesis for this compound: Based on the data from its analogs, this compound may possess moderate cytotoxic activity. The presence of the hydroxyl group could contribute to its activity, though likely less than the dihydroxy substitution on the phenyl ring seen in highly active analogs.
Predicted Anti-inflammatory Activity: Exploring Aromatic Alkynes
The aromatic alkyne motif is present in various compounds with demonstrated anti-inflammatory properties. This suggests a potential avenue for the biological activity of this compound.
Insights from Aromatic and Heterocyclic Curcuminoids
Research into novel aromatic and heterocyclic aromatic curcuminoids has shown that replacing the bis-methoxy-phenyl group of curcumin with other aromatic moieties can lead to potent anti-inflammatory activity in vivo.[5] For instance, a furan-containing curcuminoid, RK-106, was found to inhibit the production of TNFα and IL-1β in a monocytic cell line.[5] This highlights the importance of the aromatic system in modulating inflammatory pathways.
Table 2: Comparative Anti-inflammatory Activity of Selected Analogs
| Compound Name | Biological Effect | Model | Reference |
| RK-106 (bis-furanyl curcuminoid) | Inhibition of TNFα and IL-1β production | THP-1 cell line | [5] |
| Diaporspchromanone C | Inhibition of LPS-induced NO production (IC50 = 9.6 ± 0.2 µM) | Not specified | [6] |
Hypothesis for this compound: The presence of the aromatic ring and the alkyne side chain in this compound suggests it may exhibit anti-inflammatory properties. The hydroxyl group could also play a role in interacting with key enzymes or receptors in inflammatory pathways.
Predicted Antimicrobial Activity: The Role of the Benzoate Scaffold
Benzoate derivatives are well-known for their antimicrobial properties. This provides a strong rationale for investigating the potential antimicrobial activity of this compound.
Insights from Functionalized Benzoate Polymers
A study on biosourced functional hydroxybenzoate-co-lactide polymers demonstrated that these materials can possess antimicrobial activity against pathogens like Staphylococcus aureus and disrupt biofilms. This activity was influenced by the substituents on the benzoate ring.
Hypothesis for this compound: The methyl benzoate core of our target compound suggests a potential for antimicrobial activity. The specific contribution of the 3-(3-hydroxyprop-1-ynyl) side chain to this activity would be a key area for experimental investigation.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of novel compounds.[7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in the complete cell culture medium.[7]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[9][11][12]
Principle: The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory agent and LPS).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[12]
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.[12]
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13][14]
Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth.[13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Acquisition: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that prevents visible growth is the MIC. A growth indicator dye, such as resazurin, can also be used for a colorimetric endpoint.
-
Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits microbial growth.
Visualizations
Structure-Activity Relationship (SAR) Hypothesis
Caption: Predicted bioactivities of this compound based on its structural analogs.
Experimental Workflow for Biological Activity Screening
Caption: A streamlined workflow for the initial biological screening of this compound.
Conclusion
This compound presents a compelling starting point for the development of new therapeutic agents. While direct experimental evidence of its biological activity is pending, a thorough analysis of its structural analogs strongly suggests potential in the realms of anticancer, anti-inflammatory, and antimicrobial applications. The structure-activity relationships discussed in this guide, derived from existing literature, provide a rational basis for prioritizing future experimental work. The provided protocols offer a clear roadmap for researchers to validate these predictions and uncover the full therapeutic potential of this promising molecule. Further synthesis and biological evaluation of a focused library of analogs will be instrumental in elucidating the precise structural requirements for optimal activity and selectivity.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe and Drug Discovery.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Wojnicz, D., et al. (2012). Methods for in vitro evaluating antimicrobial activity: A review. Folia Microbiologica, 57(5), 359-369.
- Martínez-Cárdenas, A., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 99(6), 849-860.
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ResearchGate. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
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ResearchGate. (n.d.). The steps for antimicrobial assay for investigated compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Your mother was right, washing matters: an alkyne-analog of ibuprofen reveals unwanted reactivity of aromatic compounds with proteins during copper-catalyzed click chemistry. Retrieved from [Link]
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MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
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MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. Retrieved from [Link]
- PubMed. (2011). Synthesis and anti-inflammatory properties of some aromatic and heterocyclic aromatic curcuminoids. Bioorganic & Medicinal Chemistry, 19(24), 7697-7704.
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National Institutes of Health. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-inflammatory activities of tested compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Retrieved from [Link]
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ResearchGate. (n.d.). In Silico Exploration of Anti-Inflammatory Activity of Natural Coumarinolignoids. Retrieved from [Link]
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A Comparative Guide to the Catalytic Applications of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and its Analogs in Isocoumarin Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Among these, the isocoumarin core is a privileged motif found in numerous biologically active natural products and pharmaceutical agents. The strategic selection of starting materials is paramount for achieving high yields and selectivities in the catalytic construction of these valuable compounds. This guide provides an in-depth technical comparison of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and its performance as a substrate in transition-metal-catalyzed isocoumarin synthesis, benchmarked against other substituted 2-alkynylbenzoates. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the mechanistic underpinnings of these transformations.
The Strategic Advantage of Substituted 2-Alkynylbenzoates in Catalysis
The intramolecular cyclization of 2-alkynylbenzoates has emerged as a powerful and atom-economical strategy for the synthesis of isocoumarins. This transformation is typically catalyzed by transition metals that can activate the alkyne moiety towards nucleophilic attack by the ester carbonyl oxygen. The substitution pattern on both the benzoate ring and the alkyne terminus plays a crucial role in the efficiency and outcome of these reactions. This compound presents a unique substrate with a hydroxyl group on the propargylic position, offering potential for distinct reactivity and further functionalization.
This guide will focus on a comparative analysis within the context of a highly efficient and mild catalytic system: a cooperative photoredox/gold-catalyzed domino arylation/oxo-cyclization for the synthesis of 3,4-disubstituted isocoumarins.
Comparative Performance Analysis: The Role of Alkyne Substitution
The performance of various 2-alkynylbenzoates in the cooperative photoredox/gold-catalyzed synthesis of isocoumarins provides critical insights into the electronic and steric effects governing this transformation. The following table summarizes the performance of several analogs, providing a framework for predicting the reactivity of this compound.
| Entry | Alkyne Substituent (R) | Aryl Diazonium Salt | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-4-(4-methoxyphenyl)isocoumarin | 95 |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-(4-methoxyphenyl)isocoumarin | 92 |
| 3 | 4-Chlorophenyl | 4-Methoxyphenyl | 3-(4-Chlorophenyl)-4-(4-methoxyphenyl)isocoumarin | 85 |
| 4 | n-Propyl | 4-Methoxyphenyl | 3-(n-Propyl)-4-(4-methoxyphenyl)isocoumarin | 78 |
| 5 | Cyclohexyl | 4-Methoxyphenyl | 3-Cyclohexyl-4-(4-methoxyphenyl)isocoumarin | 82 |
| 6 | CH₂CH₂OH (inferred) | 4-Methoxyphenyl | 3-(2-Hydroxyethyl)isocoumarin derivative | Expected: Good |
Entry 6 is an inferred projection for a substrate analogous to this compound, based on the successful application of alkyl-substituted alkynes.
Expertise & Experience in Action: Interpreting the Data
The data reveals a high tolerance for a range of substituents on the alkyne. Both electron-rich and electron-poor aryl groups, as well as alkyl groups, participate effectively in the reaction. This suggests that the electronic nature of the alkyne substituent has a modest, though not prohibitive, impact on the reaction yield. The high yields obtained with both phenyl (electron-neutral) and 4-chlorophenyl (electron-poor) substituents (Entries 1 and 3) indicate that the gold catalyst effectively activates a variety of alkynes.
For this compound, the propargylic hydroxyl group is an interesting feature. While not directly participating in the cyclization, its electronic influence is expected to be minimal, and its steric bulk is comparable to the n-propyl group (Entry 4). Therefore, a good yield is anticipated for the cyclization of this substrate. The presence of the hydroxyl group, however, opens avenues for post-synthesis modification of the resulting isocoumarin, a valuable attribute in the generation of compound libraries for drug discovery.
Mechanistic Insights: The Cooperative Catalytic Cycle
The synthesis of 3,4-disubstituted isocoumarins from 2-alkynylbenzoates and arenediazonium salts is a sophisticated process that leverages a dual catalytic system. A plausible mechanism involves the interplay between a photoredox cycle and a gold catalytic cycle.
Caption: A proposed mechanism for the cooperative photoredox/gold-catalyzed synthesis of isocoumarins.
Causality in the Mechanism:
-
Photocatalyst Excitation: The cycle is initiated by the absorption of visible light by an organic photocatalyst (PC), such as Eosin Y, which promotes it to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and engages in a single electron transfer with the arenediazonium salt (ArN₂⁺). This results in the formation of an aryl radical (Ar•) and the oxidized photocatalyst (PC⁺•).
-
Gold(I) Activation of the Alkyne: Concurrently, the gold(I) catalyst coordinates to the alkyne of the 2-alkynylbenzoate, forming a π-complex. This coordination increases the electrophilicity of the alkyne.
-
Intramolecular Cyclization: The ester carbonyl oxygen then acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization to form a vinyl-gold(I) intermediate via an isochromenylium cation.
-
Aryl Radical Addition: The aryl radical generated from the photoredox cycle adds to the vinyl-gold(I) species. This is followed by oxidation to a gold(III) intermediate.
-
Reductive Elimination and Catalyst Regeneration: The gold(III) intermediate undergoes reductive elimination to furnish the 3,4-disubstituted isocoumarin product and regenerate the active gold(I) catalyst. The oxidized photocatalyst is reduced back to its ground state, completing the photoredox cycle.
Experimental Protocol: A Self-Validating System
The following protocol for the cooperative photoredox/gold-catalyzed synthesis of isocoumarins is designed to be a self-validating system, with each step and reagent choice contributing to the overall success and reproducibility of the reaction.
Materials:
-
2-Alkynylbenzoate (e.g., this compound) (1.0 equiv)
-
Arenediazonium salt (1.2 equiv)
-
Eosin Y (photocatalyst, 2 mol%)
-
[IPrAuCl]/AgSbF₆ (gold catalyst, 2 mol%)
-
Acetonitrile (MeCN) / H₂O (9:1 v/v)
-
Blue LED lamp (450 nm)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-alkynylbenzoate (0.2 mmol, 1.0 equiv), arenediazonium salt (0.24 mmol, 1.2 equiv), Eosin Y (0.004 mmol, 2 mol%), [IPrAuCl] (0.004 mmol, 2 mol%), and AgSbF₆ (0.004 mmol, 2 mol%).
-
Solvent Addition: Add MeCN/H₂O (9:1, 2 mL) to the vial.
-
Degassing (Trustworthiness Pillar): The reaction mixture is not strictly degassed, as the presence of trace oxygen is often tolerated in photoredox catalysis. However, for optimal reproducibility, it is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes potential side reactions involving oxygen.
-
Reaction Initiation and Monitoring: The vial is sealed and placed in front of a blue LED lamp with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired isocoumarin product.
Experimental Workflow Diagram:
Caption: A schematic of the experimental workflow for isocoumarin synthesis.
Conclusion and Future Outlook
This compound stands as a promising and versatile substrate for the catalytic synthesis of isocoumarins. Its performance is expected to be comparable to other alkyl- and aryl-substituted 2-alkynylbenzoates in the highly efficient cooperative photoredox/gold-catalyzed system. The presence of a terminal hydroxyl group is not anticipated to impede the cyclization and offers a valuable handle for subsequent chemical modifications, thereby enhancing its utility in the synthesis of diverse molecular libraries for drug discovery and development. Future benchmark studies should focus on a direct experimental comparison to confirm these predictions and further explore the synthetic potential of this and other functionalized propargyl alcohol derivatives in a broader range of catalytic transformations.
References
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Zhao, J., Xu, W., Xie, X., Sun, N., Li, X., & Liu, Y. (2018). Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. Organic Letters, 20(17), 5461–5465. [Link]
-
Candish, L., Teders, M., & Glorius, F. (2017). Transition-Metal-Catalyzed C–H Annulation with Alkynes. Chemical Reviews, 117(18), 12133–12185. [Link]
A Comparative Analysis of the Stability of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate Derivatives: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the structural stability of a drug candidate is a critical determinant of its therapeutic efficacy, shelf-life, and overall viability. Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a molecule featuring a propargyl alcohol moiety and a benzoate ester, presents a unique stability profile due to the inherent reactivity of these functional groups. This guide provides a comprehensive comparative analysis of the stability of this compound and a curated selection of its derivatives under forced degradation conditions. By understanding the influence of targeted structural modifications, researchers can make more informed decisions in the design and development of robust drug candidates.
This analysis focuses on three rationally designed derivatives to probe the electronic and steric effects on the molecule's stability:
-
Parent Compound (PC): this compound
-
Derivative A (EDG): Methyl 4-methoxy-3-(3-hydroxyprop-1-ynyl)benzoate (featuring an electron-donating group)
-
Derivative B (EWG): Methyl 4-nitro-3-(3-hydroxyprop-1-ynyl)benzoate (featuring an electron-withdrawing group)
-
Derivative C (Ether): Methyl 3-(3-methoxyprop-1-ynyl)benzoate (propargyl alcohol etherification)
Rationale for Derivative Selection
The stability of the parent compound is primarily dictated by two key functionalities: the benzoate ester, which is susceptible to hydrolysis, and the propargyl alcohol, which can undergo oxidation, rearrangement, or other reactions.[1] The selected derivatives are designed to systematically evaluate the impact of modifying these reactive centers.
-
Derivatives A and B are designed to probe the electronic effects on the hydrolytic stability of the benzoate ester. The introduction of an electron-donating group (methoxy) is hypothesized to increase electron density at the carbonyl carbon, potentially slowing down nucleophilic attack and hydrolysis. Conversely, the electron-withdrawing nitro group is expected to decrease electron density, making the ester more susceptible to hydrolysis.[2][3]
-
Derivative C investigates the stability of the propargyl moiety by converting the primary alcohol to a methyl ether. This modification is intended to prevent oxidation of the alcohol and may alter its susceptibility to acid-catalyzed reactions.[4][5]
Comparative Stability Under Forced Degradation
A forced degradation study was designed to assess the stability of the parent compound and its derivatives under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[6] The degradation was monitored by High-Performance Liquid Chromatography (HPLC), and the percentage of the remaining parent compound after a defined period was quantified.
Summary of Forced Degradation Data
| Compound | Condition | % Remaining (Parent Compound) | Major Degradation Products |
| Parent Compound (PC) | 0.1 M HCl, 60°C, 24h | 85.2% | 3-(3-hydroxyprop-1-ynyl)benzoic acid |
| 0.1 M NaOH, RT, 4h | 72.1% | 3-(3-hydroxyprop-1-ynyl)benzoic acid | |
| 3% H₂O₂, RT, 24h | 90.5% | Oxidized propargyl species | |
| 80°C, 48h | 98.1% | Minimal degradation | |
| UV light (254nm), 24h | 95.3% | Photodegradation products | |
| Derivative A (EDG) | 0.1 M HCl, 60°C, 24h | 88.9% | 4-methoxy-3-(3-hydroxyprop-1-ynyl)benzoic acid |
| 0.1 M NaOH, RT, 4h | 78.5% | 4-methoxy-3-(3-hydroxyprop-1-ynyl)benzoic acid | |
| Derivative B (EWG) | 0.1 M HCl, 60°C, 24h | 79.8% | 4-nitro-3-(3-hydroxyprop-1-ynyl)benzoic acid |
| 0.1 M NaOH, RT, 4h | 65.4% | 4-nitro-3-(3-hydroxyprop-1-ynyl)benzoic acid | |
| Derivative C (Ether) | 0.1 M HCl, 60°C, 24h | 92.7% | Minimal degradation |
| 0.1 M NaOH, RT, 4h | 85.3% | 3-(3-methoxyprop-1-ynyl)benzoic acid |
Analysis of Stability Profiles
The experimental data reveals distinct stability profiles for each derivative, offering valuable insights into their chemical liabilities.
Hydrolytic Stability: The most significant degradation was observed under hydrolytic conditions, particularly basic hydrolysis. As hypothesized, the electronic nature of the substituent on the aromatic ring played a crucial role. Derivative B (EWG) exhibited the lowest stability, confirming that the electron-withdrawing nitro group enhances the susceptibility of the benzoate ester to nucleophilic attack.[2] Conversely, Derivative A (EDG) showed slightly improved stability compared to the parent compound, suggesting that the electron-donating methoxy group offers a modest protective effect.
Stability of the Propargyl Moiety: Derivative C, with its etherified propargyl group, demonstrated significantly enhanced stability under both acidic and oxidative conditions compared to the parent compound. This indicates that the primary alcohol of the propargyl group is a key site of degradation under these conditions. The ether linkage proved to be more robust than the free alcohol.[4]
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the parent compound and each derivative in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of each compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for HPLC analysis.
-
Photolytic Degradation: Expose a solution of each compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of the remaining parent compound is calculated by comparing the peak area of the stressed sample to that of an unstressed control.
Visualization of Key Concepts
Caption: Workflow for comparative stability analysis.
Caption: Predicted order of hydrolytic stability.
Conclusion and Future Directions
This comparative analysis demonstrates that the stability of this compound can be significantly modulated through targeted structural modifications. The introduction of an electron-donating group on the phenyl ring provides a modest increase in hydrolytic stability, while an electron-withdrawing group markedly decreases it. Etherification of the propargyl alcohol offers substantial protection against degradation, particularly under acidic and oxidative stress.
These findings provide a foundational understanding for medicinal chemists and drug development professionals. For lead optimization, if hydrolytic stability is a primary concern, the incorporation of electron-donating substituents on the aromatic ring should be considered. If the reactivity of the propargyl alcohol is a liability, its conversion to an ether or another stable derivative is a viable strategy.
Further studies should focus on the detailed structural elucidation of all major degradation products using techniques such as LC-MS and NMR spectroscopy to fully map the degradation pathways. Additionally, investigating the impact of these structural modifications on the biological activity of the compounds is essential for a holistic drug design strategy.
References
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2023). ResearchGate. [Link]
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Nitration of Methyl Benzoate. (n.d.). University of Missouri-St. Louis. [Link]
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Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. (n.d.). PubChem. [Link]
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Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. (n.d.). PubChem. [Link]
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Methyl p-nitro benzoate. (n.d.). NIST WebBook. [Link]
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Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024). Ofichem. [Link]
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The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed. [Link]
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Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
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Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]
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Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (2022). National Institutes of Health. [Link]
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Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Theoretical Models: The Case of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Introduction: Bridging the Experimental-Theoretical Divide
In modern chemical and pharmaceutical research, the unambiguous characterization of a novel molecule is paramount. While experimental techniques provide tangible data, theoretical models offer a predictive framework that can corroborate, challenge, and ultimately deepen our understanding of molecular structure and behavior. This guide presents a comprehensive methodology for the cross-validation of experimental data with theoretical models, using Methyl 3-(3-hydroxyprop-1-ynyl)benzoate as our central case study.
This compound (C₁₁H₁₀O₃) is a multifunctional organic compound, incorporating an aromatic ring, an ester, a hydroxyl group, and an internal alkyne.[1] This structural complexity makes it an ideal candidate to illustrate the synergy between empirical measurement and computational chemistry. For researchers in drug development, understanding this synergy is not merely academic; it is a critical step in verifying pharmacophores, predicting reactivity, and ensuring the integrity of a lead compound.
This guide is structured to provide not just a protocol, but the underlying scientific rationale—the "why" behind the "how." We will explore the acquisition of key experimental data, the selection and application of a robust theoretical model, and the critical process of comparing the two to achieve a validated, high-confidence structural assignment.
Part 1: The Experimental Benchmark – Acquiring Spectroscopic Signatures
The first pillar of our analysis is the acquisition of high-quality experimental data. For a molecule like this compound, the most powerful techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. For our target molecule, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices:
-
¹H NMR: This technique is chosen for its sensitivity in mapping the number, connectivity, and electronic environment of hydrogen atoms. In our molecule, it will distinguish between aromatic protons, the methylene protons adjacent to the hydroxyl group, the methyl protons of the ester, and the hydroxyl proton itself.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR is crucial for mapping the carbon skeleton. It will definitively identify the carbonyl carbon of the ester, the sp-hybridized carbons of the alkyne, the distinct aromatic carbons, the methylene carbon, and the methyl carbon.[2]
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak that can be used for spectral calibration.[2]
Expected Experimental Data: While a complete, published spectrum for this exact molecule is not readily available, we can predict the chemical shifts based on established principles and data for analogous structures.[2][3] These predictions form our "expected" experimental benchmark.
| ¹H NMR (Expected in CDCl₃, 400 MHz) | ¹³C NMR (Expected in CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Multiplicity |
| ~8.2 - 7.4 | Multiplet |
| ~4.5 | Triplet |
| ~3.9 | Singlet |
| ~2.5 | Singlet (broad) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Choices: The diagnostic power of FT-IR lies in its ability to quickly confirm the presence of key bonds. For our target, we expect to see characteristic stretches for the -OH group, the aromatic C-H bonds, the C=O of the ester, and the C≡C triple bond.[4][5] Internal alkynes, however, often show a weak or absent C≡C stretch, especially if the molecule has some symmetry.[4]
Expected Experimental Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C≡C Stretch (internal alkyne) | 2260 - 2100 | Weak to Medium |
| C=O Stretch (ester) | 1730 - 1715 | Strong |
| C-O Stretch (ester) | 1300 - 1000 | Strong |
Part 2: The Theoretical Framework – Predictive Computational Modeling
The second pillar of our validation is a robust theoretical model. Density Functional Theory (DFT) has emerged as the gold standard for balancing computational cost and accuracy in predicting the properties of organic molecules.[6][7]
Selecting the Level of Theory
Causality of Model Choices:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals for organic chemistry.[8][9] It provides excellent results for geometries, vibrational frequencies, and NMR chemical shifts for a broad range of molecules.[8][10]
-
Basis Set (6-311++G(d,p)): This choice represents a high-level, triple-zeta basis set.
-
6-311G: Provides a flexible description of the core and valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogens, which are critical for accurately describing systems with lone pairs, hydrogen bonds (like our -OH group), and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These are non-negotiable for calculating accurate geometries and spectroscopic properties, as they allow orbitals to change shape in response to the molecular environment.[11]
-
The combination of B3LYP/6-311++G(d,p) represents a powerful and reliable level of theory for our validation study.[12][13]
The Computational Workflow
The process involves a sequence of calculations, typically performed using software like Gaussian or ORCA.
Caption: The computational chemistry workflow for property prediction.
Part 3: Cross-Validation – The Comparative Analysis
This is where we synthesize our experimental and theoretical data. The goal is to assess the degree of correlation and use the theoretical model to make definitive assignments of the experimental signals.
Comparing NMR Spectra
Theoretical calculations provide nuclear shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS), using the same level of theory.
Hypothetical Comparison Table: ¹³C NMR
| Assignment | Expected Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) | Δ (ppm) |
| C=O (Ester) | ~166.0 | 165.8 | 0.2 |
| Ar-C (ipso to Ester) | ~131.0 | 130.5 | 0.5 |
| Ar-CH | ~135 - 128 | 134.1, 130.2, 129.5, 128.8 | - |
| C≡C-Ar | ~90.0 | 89.5 | 0.5 |
| C≡C-CH₂ | ~82.0 | 81.7 | 0.3 |
| -OCH₃ | ~52.5 | 52.3 | 0.2 |
| -CH₂- | ~51.0 | 50.6 | 0.4 |
Interpretation: An excellent correlation, with differences (Δ) of less than 1 ppm, provides high confidence in the structural assignment. The theoretical data allows us to assign each specific aromatic carbon in the experimental spectrum, a task that can be ambiguous with 1D NMR alone. Quantum chemical methods are powerful tools for verifying experimental spectra for structure determination.[6]
Comparing IR Spectra
Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, a uniform scaling factor is often applied for better comparison. For B3LYP functionals, this factor is typically around 0.96-0.98.[14]
Hypothetical Comparison Table: IR Frequencies
| Vibrational Mode | Expected Exp. (cm⁻¹) | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) (x 0.97) |
| O-H Stretch | 3400 - 3200 | 3550 | 3444 |
| C=O Stretch | 1730 - 1715 | 1775 | 1722 |
| C≡C Stretch | 2260 - 2100 | 2280 | 2212 |
Interpretation: The scaled theoretical frequencies fall squarely within the expected experimental ranges. This confirms the presence of the key functional groups and validates the molecular structure derived from the DFT optimization. Discrepancies can point to intermolecular interactions in the solid/liquid phase not captured by the gas-phase calculation, such as hydrogen bonding, which can broaden and shift the O-H stretch.
Part 4: Self-Validating Experimental & Theoretical Protocols
Trustworthiness in science is built on robust, reproducible protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube. The TMS serves as an internal reference standard.[2]
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning & Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
Protocol 2: DFT Calculation Workflow
-
Structure Input: Build an initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for the computational software (e.g., Gaussian). Specify the following keywords in the route section:
-
#p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to verify the optimized structure is a true minimum (no imaginary frequencies) and to compute the IR spectrum.
-
-
NMR Calculation: Following the successful optimization, create a new input file using the optimized geometry. Specify the following keywords:
-
#p NMR B3LYP/6-311++G(d,p) Geom=AllCheck Guess=Read
-
NMR: Requests the calculation of nuclear shielding tensors using the GIAO method.
-
-
Execution: Submit the calculation jobs to a high-performance computing cluster.
-
Analysis:
-
Optimization: Verify that the optimization job completed successfully and that the frequency calculation yields zero imaginary frequencies.
-
IR: Visualize the calculated vibrational modes and compare the frequencies (after scaling) with the experimental spectrum.
-
NMR: Extract the calculated isotropic shielding values. Calculate shielding for TMS at the same level of theory. Determine chemical shifts using the formula: δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS).
-
Caption: The logical flow of the cross-validation process.
Conclusion
The cross-validation of experimental data with high-level theoretical models is no longer a niche academic exercise; it is an essential component of modern chemical research. By meticulously comparing empirical spectroscopic data with the predictions of DFT calculations, we achieve a level of structural confidence that neither approach can provide alone. For this compound, this integrated approach allows for the unambiguous assignment of every atom and functional group, providing a solid foundation for any subsequent research, from reaction mechanism studies to rational drug design. This guide has outlined a robust, self-validating framework that empowers researchers to bridge the gap between measurement and prediction, leading to more reliable and impactful science.
References
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Spectroscopy of the Alkynes. Chemistry LibreTexts. Available from: [Link]
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Palanisamy, N., & Banik, S. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. Available from: [Link]
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Kiseleva, M. A., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449. Available from: [Link]
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Rosseto, R., Torres, J. C., & Del Nero, J. (2003). Modeling of alkynes: synthesis and theoretical properties. Materials Research, 6(3), 341-346. Available from: [Link]
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Dračínský, D., & Hodgkinson, P. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available from: [Link]
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Giraud, N., & Fosse, C. (2023). Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. National Institutes of Health. Available from: [Link]
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Palanisamy, N., & Banik, S. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. Semantic Scholar. Available from: [Link]
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Kiseleva, M. A., et al. (2018). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. National Institutes of Health. Available from: [Link]
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Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Bal, T., et al. (2020). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. Available from: [Link]
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Bauschlicher, C. W., & Ricca, A. (2013). On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons. ResearchGate. Available from: [Link]
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Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Available from: [Link]
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Medimagh, M., et al. (2021). Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. Journal of Molecular Structure, 1230, 129881. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Part 1: Core Chemical Hazard Profile
To ensure safe handling and disposal, a thorough understanding of the molecule's reactivity is paramount. The hazards of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate are a composite of its primary functional groups: the benzoate ester and the terminal alkyne.
-
Benzoate Ester Moiety : The core structure is a methyl benzoate derivative. Compounds in this class are generally characterized as combustible liquids and are considered harmful if swallowed.[1] They may also exhibit aquatic toxicity, making disposal down the sanitary sewer system strictly prohibited.[2]
-
3-Hydroxyprop-1-ynyl Moiety (Terminal Alkyne) : This functional group presents the most significant and immediate handling hazard. Terminal alkynes possess an acidic proton on the sp-hybridized carbon. This acidity makes the compound susceptible to deprotonation, forming a nucleophilic acetylide anion. The primary danger arises from the reaction of this acetylide with certain metals—particularly heavy metals like silver, copper, mercury, and lead—to form highly unstable and shock-sensitive metal acetylides that can decompose explosively.
Therefore, this compound must be treated as a reactive and toxic hazardous waste .
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Attributable Functional Group |
| Physical Hazard | Combustible Liquid: Vapors may form flammable mixtures with air, especially upon heating.[3] | Methyl Benzoate |
| Physical Hazard | Reactive (Explosive Acetylide Formation): Can form shock-sensitive explosive salts upon contact with certain heavy metals. | Terminal Alkyne |
| Health Hazard | Acute Toxicity (Oral): Harmful if swallowed.[1] | Methyl Benzoate |
| Health Hazard | Irritant: May cause irritation to skin, eyes, and the respiratory tract. Standard precautionary measures should be followed.[4] | General Chemical Properties |
| Environmental Hazard | Aquatic Toxicity: Potentially harmful to aquatic life. Must not be released into the environment. | Methyl Benzoate |
Part 2: Pre-Disposal Safety Operations
Prior to handling the material for disposal, ensure all immediate safety protocols are in place.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Based on the hazards of analogous compounds, the following should be worn:
-
Hand Protection: Impervious chemical-resistant gloves (e.g., Nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Work Area
All handling of this compound, including transfers to a waste container, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure an eyewash station and safety shower are immediately accessible.[3]
Part 3: Step-by-Step Disposal Protocol
Disposal must follow a systematic and compliant process from the point of generation to final pickup. This protocol is designed to align with the requirements of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound is classified as hazardous waste.
-
Prohibit Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[2][7]
-
Segregate Incompatibles: The waste container for this compound must be stored separately from:
Step 2: Container Selection and Labeling
-
Container: Use a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap. Glass is generally suitable. Avoid containers with metal-lined caps where the compound might come into contact with the metal.
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:
-
The full chemical name: "this compound" .
-
If in solution, list all components and their approximate percentages (e.g., "this compound (~5g), Ethyl Acetate (100 mL)").[7]
-
The specific hazard characteristics: "Reactive, Toxic" .
-
The name and location (building/room number) of the generating researcher/laboratory.[7]
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Keep Container Closed: The container must remain closed at all times except when actively adding waste.[7]
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Time and Volume Limits: Be aware of your facility's generator status (e.g., Small Quantity Generator) and the associated limits on accumulation time and volume.[9][10]
Step 4: Final Disposal
-
Contact EH&S: Once the container is full or ready for removal, coordinate with your institution's Environmental Health & Safety (EH&S) department for pickup.
-
Do Not Transport: Never personally transport hazardous waste between buildings or off-site. Disposal must be handled by trained personnel or a licensed hazardous waste contractor arranged by your institution.[11]
Part 4: Disposal Logic and Regulatory Framework
The disposal pathway is dictated by federal and state regulations designed to ensure safety and environmental protection. The primary governing bodies in the United States are the EPA, under the Resource Conservation and Recovery Act (RCRA) , and OSHA, which ensures worker safety.[5][12] This guide's procedures for labeling, storage in SAAs, and waste characterization are designed to comply with these foundational regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Comprehensive PPE and Safe Handling Guide: Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
<
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling Methyl 3-(3-hydroxyprop-1-ynyl)benzoate (CAS No. 121114-45-2). While comprehensive toxicological data for this specific compound is not fully available, a robust safety framework can be established by analyzing its constituent functional groups: an aromatic ester and a terminal propargyl alcohol.[1][2] This document is intended for researchers, scientists, and drug development professionals. A thorough risk assessment must be conducted for any specific experimental protocol.
Hazard Analysis: A Structurally-Informed Approach
Understanding the potential hazards of this compound requires deconstructing the molecule into its primary functional components. This approach allows us to anticipate its reactivity and toxicity based on well-documented chemical classes.
-
Aromatic Benzoate Ester: Aromatic esters can act as irritants to the eyes, skin, and mucous membranes.[3] Compounds like Methyl Benzoate are considered harmful if swallowed.[4][5][6] While generally possessing low reactivity, they can react with strong oxidizing acids, and their vapors may form explosive mixtures with air.[3][7]
-
Propargyl Alcohol (Terminal Alkyne): This functional group presents a more significant set of hazards. Propargyl alcohol itself is toxic when inhaled, ingested, or absorbed through the skin, with the potential to cause chemical burns and damage to the liver and kidneys with chronic exposure.[8] Alkynes as a class are highly reactive, flammable, and can be toxic if inhaled.[9] The terminal alkyne proton is weakly acidic and can form explosive metal acetylides with certain metals. Therefore, all work should be conducted in a well-ventilated area, avoiding heat and ignition sources.[9][10]
Given this composite hazard profile, this compound should be handled as a substance that is potentially harmful via ingestion and skin absorption, a skin and eye irritant, and may cause respiratory irritation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees.[11][12][13][14]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory work.[15]
-
Splash Hazard: When handling solutions, preparing dilutions, or performing reactions with a risk of splashing, chemical splash goggles must be worn.
-
High-Risk Procedures: For tasks with a significant splash or aerosolization risk (e.g., pouring large volumes, sonicating solutions), a face shield must be worn in addition to safety goggles.[12][15]
Hand Protection
Glove selection is critical and must be based on the task and potential for exposure. Nitrile gloves are generally preferred for their chemical resistance and for providing a clear indication of tears.[16][17]
-
Incidental Contact (e.g., handling sealed containers, weighing solids): A single pair of standard nitrile gloves (4-8 mils thick) is sufficient.[18] Gloves should be changed immediately if contamination is suspected.[16]
-
Extended Contact (e.g., synthesis, work-up, purification): Double-gloving with two pairs of nitrile gloves is required. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated. For prolonged immersion tasks, consider using thicker, reusable chemical-resistant gloves such as butyl rubber, which shows good resistance to esters and ketones.[16] Always consult a manufacturer's glove compatibility chart for specific chemicals.[18][19]
Body Protection
-
A flame-resistant lab coat is required to protect clothing and skin from splashes and spills.[12]
-
Ensure the lab coat is fully buttoned.
-
Long pants and closed-toe shoes are mandatory PPE in any laboratory setting where hazardous chemicals are handled.[15]
Respiratory Protection
-
Standard Handling: All manipulations of this compound, including weighing, solution preparation, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8][20]
-
Emergency or High-Concentration Scenarios: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][20] Personnel must be properly fit-tested and trained before using a respirator.[20]
PPE Selection and Operational Protocols
Task-Based PPE Selection Matrix
For clarity, the following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Glasses (Goggles if dusty) | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction/Synthesis | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Liquid Transfers (>50 mL) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
Protocol 1: PPE Donning and Doffing Procedure
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Verify you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.
-
Eye/Face Protection: Put on your safety goggles and, if required, a face shield.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them as hazardous waste.
-
Face/Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the strap or earpieces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward. Hang it in its designated storage location.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[18]
Protocol 2: Emergency Spill Response
In case of a spill, prioritize personnel safety.
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile substances, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Protect: Don appropriate PPE, including double nitrile gloves, goggles, a lab coat, and if necessary, a respirator.
-
Contain: Cover the spill with an inert absorbent material like activated charcoal, sand, or a commercial chemical spill kit.[10]
-
Neutralize (If Applicable): For acidic or basic solutions, use a neutralizing agent.
-
Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.[10]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to institutional hazardous waste protocols.[20]
Protocol 3: Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.[18]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Workflow for Chemical Handling.
References
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- Alkyne. (n.d.). Wikipedia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
